1-Chloro-2,3,5,6-tetrafluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHPPIOYFTGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171429 | |
| Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-61-6 | |
| Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1,2,4,5-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Chloro-2,3,5,6-tetrafluorobenzene. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physical and Chemical Properties
This compound is a halogenated aromatic compound with the molecular formula C₆HClF₄.[1][2] Its structure consists of a benzene ring substituted with one chlorine atom and four fluorine atoms.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 1-Chloro-2,3,4,6-tetrafluorobenzene (Isomer) | 1-chloro-2,3,4,5,6-pentafluorobenzene |
| CAS Number | 1835-61-6[1][2] | 5172-06-5[3] | 344-07-0[4] |
| Molecular Formula | C₆HClF₄[1][2] | C₆HClF₄[3] | C₆ClF₅[4] |
| Molecular Weight | 184.52 g/mol [1][2] | 184.52 g/mol [3] | 202.51 g/mol [4] |
| Boiling Point | No data available | 128.4 °C at 760 mmHg[3] | 118 °C[4] |
| Melting Point | No data available | No data available | No data available |
| Density | No data available | 1.56 g/cm³[3] | 1.636 g/mL[4] |
| Solubility in Water | Expected to be low | No data available | No data available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.
-
¹H NMR: A single peak is expected in the aromatic region, corresponding to the single proton on the benzene ring. The chemical shift will be influenced by the adjacent fluorine and chlorine atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the benzene ring. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5] The spectrum of this compound is expected to show signals for the four fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information. For example, in a similar compound, 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride, the fluorine signals appear at -118.0 ppm, -126.5 ppm, -135.5 ppm, and -160.5 ppm.[6]
Infrared (IR) Spectroscopy
The vapor phase IR spectrum of this compound is available and can be used for its identification. Key absorption bands are expected for C-H, C-F, and C-Cl stretching and bending vibrations, as well as aromatic C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 184, with the characteristic isotopic pattern for a compound containing one chlorine atom.
Chemical Reactivity
The reactivity of this compound is largely dictated by the electron-withdrawing nature of the fluorine and chlorine atoms, which makes the aromatic ring electron-deficient.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the benzene ring in this compound makes it susceptible to nucleophilic aromatic substitution reactions. Strong nucleophiles can displace one of the halogen atoms, typically a fluorine atom due to the high electronegativity and the ability of fluorine to stabilize the intermediate Meisenheimer complex. The reaction of polyfluorobenzenes with nucleophiles such as hydroxides, alkoxides, and amines has been studied.[7][8] For instance, the reaction with sodium methoxide is a common example of nucleophilic aromatic substitution on polyfluoroaromatic compounds.[9]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A detailed experimental protocol for the reaction of this compound with a nucleophile would typically involve the following steps. This is a generalized procedure and may require optimization for specific nucleophiles.
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. 1-chloro-2,3,4,5,6-pentafluorobenzene [stenutz.eu]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, molecular weight, and analytical characterization of 1-Chloro-2,3,5,6-tetrafluorobenzene (CAS No. 1835-61-6). The information is compiled for professionals in research and development who utilize halogenated aromatic compounds as intermediates in pharmaceuticals and agrochemicals.
Core Molecular Properties
This compound is a substituted aromatic compound. Its core physical and chemical identifiers are summarized below. The molecular weight is approximately 184.52 g/mol .[1][2][3]
| Property | Value | Source |
| IUPAC Name | This compound | NIST[4] |
| Synonyms | 3-Chloro-1,2,4,5-tetrafluorobenzene | NIST[4] |
| CAS Registry No. | 1835-61-6 | NIST[4] |
| Molecular Formula | C₆HClF₄ | NIST[4] |
| Molecular Weight | 184.519 g/mol | NIST[4] |
| InChI Key | QLDHPPIOYFTGAJ-UHFFFAOYSA-N | NIST[4] |
Molecular Structure and Connectivity
The structure of this compound consists of a central benzene ring. The substituents are arranged with a chlorine atom at position 1, fluorine atoms at positions 2, 3, 5, and 6, and a hydrogen atom at position 4. This substitution pattern gives the molecule C₂ᵥ symmetry.
References
An In-depth Technical Guide to the Synthesis of 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2,3,5,6-tetrafluorobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the primary synthetic pathway, including the preparation of the precursor 2,3,5,6-tetrafluoroaniline and its subsequent conversion to the target molecule via a Sandmeyer reaction. Detailed experimental protocols, quantitative data, and a process workflow visualization are presented to facilitate laboratory-scale synthesis.
Introduction
This compound (CTFB), with the chemical formula C₆HClF₄, is a halogenated aromatic compound of significant interest in medicinal and materials chemistry.[1] Its unique electronic properties, conferred by the presence of four fluorine atoms and one chlorine atom on the benzene ring, make it a valuable building block for the synthesis of complex organic molecules. The strategic placement of these halogen atoms allows for selective functionalization, enabling the introduction of various pharmacophores and the fine-tuning of physicochemical properties of target compounds.
This guide focuses on the most practical and well-documented method for the synthesis of CTFB, proceeding through the key intermediate 2,3,5,6-tetrafluoroaniline.
Synthetic Pathway Overview
The principal route for the synthesis of this compound involves a two-step process:
-
Synthesis of 2,3,5,6-Tetrafluoroaniline: This precursor is typically prepared from a more readily available tetrafluorinated or pentafluorinated benzene derivative.
-
Sandmeyer Reaction: The synthesized 2,3,5,6-tetrafluoroaniline is then converted to the target this compound via a diazotization reaction followed by a copper(I) chloride-catalyzed chlorination.[2][3]
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Synthesis of 2,3,5,6-Tetrafluoroaniline
The synthesis of the aniline precursor can be achieved through the amination of a suitable polyfluorinated benzene. One documented method involves the reaction of pentafluorobenzene with ammonia.
Materials:
-
Pentafluorobenzene
-
Liquid ammonia
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
In a high-pressure autoclave, combine pentafluorobenzene and liquid ammonia.
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
After the reaction is complete, carefully vent the excess ammonia.
-
To the residue, add water.
-
The product can be separated by steam distillation.
-
Extract the distillate with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 2,3,5,6-tetrafluoroaniline.
Quantitative Data:
| Parameter | Value |
| Pentafluorobenzene | 0.3 mol |
| Reaction Time | 6 hours |
| Reaction Temperature | Room Temperature |
| Yield | ~93% |
Synthesis of this compound via Sandmeyer Reaction
This reaction proceeds via the formation of a diazonium salt from 2,3,5,6-tetrafluoroaniline, which is then subjected to chlorination using copper(I) chloride.
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 2,3,5,6-tetrafluoroaniline in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the 2,3,5,6-tetrafluorobenzenediazonium chloride solution.
-
-
Chlorination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this mixture in an ice bath.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the copper(I) chloride mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture can be subjected to steam distillation to isolate the crude product.
-
Separate the organic layer from the distillate.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The final product, this compound, can be purified by fractional distillation.
-
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2,3,5,6-Tetrafluoroaniline |
| Diazotization Temperature | 0-5 °C |
| Chlorination Catalyst | Copper(I) Chloride |
| Typical Yield | Moderate to Good |
Note: Yields can vary depending on the specific reaction conditions and scale.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆HClF₄ | 184.52 | 1835-61-6[1] |
| 2,3,5,6-Tetrafluoroaniline | C₆H₃F₄N | 165.09 | 700-17-4 |
Logical Relationships in the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a variety of functional groups. The logical progression of this reaction is outlined below.
Conclusion
The synthesis of this compound is a well-established process that is accessible for laboratory-scale production. The key steps involve the preparation of 2,3,5,6-tetrafluoroaniline followed by a Sandmeyer reaction. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving good yields and purity. This guide provides the necessary information for researchers and professionals to successfully synthesize this important chemical intermediate.
References
1-Chloro-2,3,5,6-tetrafluorobenzene safety data sheet and handling precautions
Disclaimer: A complete Safety Data Sheet (SDS) containing specific quantitative toxicological and physical hazard data for 1-Chloro-2,3,5,6-tetrafluorobenzene (CAS No. 1835-61-6) was not publicly available in the conducted research. The following guide is based on safety information for structurally similar halogenated aromatic compounds and general laboratory safety principles. Researchers must consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment.
Chemical Identification and Properties
This compound is a halogenated aromatic compound used in chemical synthesis and research.[1][2] Its structure and basic properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Chloro-1,2,4,5-tetrafluorobenzene, 2,3,5,6-Tetrafluorochlorobenzene |
| CAS Number | 1835-61-6[2] |
| Molecular Formula | C₆HClF₄[2] |
| Molecular Weight | 184.52 g/mol [1] |
| Physical State | Liquid (Assumed based on similar compounds) |
| Boiling Point | Data Not Available |
| Melting Point | Data Not Available |
| Flash Point | Data Not Available |
| Density | Data Not Available |
Hazard Identification and Classification
While specific GHS classifications for this compound are not available, related fluorochlorobenzene compounds are typically classified as flammable liquids that cause skin and serious eye irritation.[3] Some may also be harmful if inhaled. Based on this, the following hazards should be assumed until a specific SDS is consulted.
| Hazard Class | GHS Hazard Statement (Anticipated) |
| Flammable Liquids | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4] |
Anticipated Precautionary Statements: P210, P261, P280, P302+P352, P305+P351+P338.
Experimental Protocols and Handling Precautions
Strict adherence to safety protocols is mandatory. All operations involving this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
3.1. Engineering Controls
-
Fume Hood: All weighing, transferring, and handling of the chemical must be performed inside a chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears before use and replace immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat provides a barrier against splashes. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | Fume Hood / Respirator | All handling should occur in a fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
3.3. Handling and Storage
-
Avoid all personal contact, including inhalation of vapors.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
-
Ground and bond containers and receiving equipment during transfers.
-
Wash hands thoroughly after handling.
Emergency Procedures
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
4.2. Accidental Release Measures
-
Evacuate personnel from the affected area.
-
Remove all sources of ignition.
-
Wear appropriate respiratory protection and full PPE.[6]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.[5]
-
Prevent spilled material from entering drains or waterways.
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8] Containers may explode when heated.[8] Hazardous decomposition products include carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Logical Workflow for Safe Handling
The following diagram illustrates the lifecycle of handling this compound in a research environment, from procurement to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Trichloro-2,4,6-trifluorobenzene | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 1-Chloro-2,5-difluorobenzene | C6H3ClF2 | CID 137561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. bionium.miami.edu [bionium.miami.edu]
In-depth Technical Guide: Solubility of 1-Chloro-2,3,5,6-tetrafluorobenzene in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Chloro-2,3,5,6-tetrafluorobenzene in organic solvents. This guide provides a comprehensive overview of the expected solubility characteristics based on the compound's chemical properties and outlines a detailed experimental protocol for the precise determination of its solubility.
Introduction and Theoretical Solubility Profile
This compound is a halogenated aromatic hydrocarbon. The physicochemical properties of such compounds are largely dictated by the interplay between the nonpolar benzene ring and the electronegative halogen substituents.
General Solubility Expectations:
Halogenated benzenes are typically characterized by low aqueous solubility and good solubility in organic solvents. This is attributed to the hydrophobic nature of the benzene core. The presence of multiple fluorine atoms and a chlorine atom in this compound introduces polarity to the molecule. However, the symmetrical arrangement of the fluorine atoms is likely to reduce the overall molecular dipole moment.
Based on the principle of "like dissolves like," this compound is expected to be readily soluble in a range of common organic solvents, including but not limited to:
-
Aprotic Polar Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF)
-
Protic Polar Solvents: Methanol, Ethanol, Isopropanol
-
Nonpolar Solvents: n-Heptane, Toluene
The extent of solubility in these solvents will depend on the specific intermolecular forces at play, including London dispersion forces, dipole-dipole interactions, and potential weak hydrogen bonding with protic solvents.
Quantitative Solubility Data
As of the date of this document, specific quantitative data on the solubility of this compound (e.g., in g/100 mL or mol/L) in various organic solvents is not available in surveyed literature. To obtain reliable and precise solubility values, experimental determination is necessary. The following section provides a detailed, standardized protocol for this purpose.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The recommended method for determining the solubility of a compound in a liquid solvent is the shake-flask method, which is recognized by international standards such as OECD Guideline 105.
Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until the solution reaches equilibrium, at which point it is saturated. After separating the undissolved solid, the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.
Materials and Apparatus
-
Solute: this compound (of the highest available purity)
-
Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, n-heptane, toluene)
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes (Class A)
-
Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Step-by-Step Procedure
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a suitable vessel (e.g., a screw-capped flask or vial).
-
Add a precise volume of the chosen organic solvent to the vessel.
-
Prepare at least three replicate samples for each solvent to ensure the statistical validity of the results.
-
-
Equilibration:
-
Seal the vessels to prevent solvent evaporation.
-
Place the samples in the thermostatically controlled shaker, maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time to equilibrium (e.g., by taking measurements at 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements of the solute concentration are constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vessels to stand in the constant temperature bath for a period to allow the excess solid to sediment.
-
For complete removal of undissolved solute, centrifuge the samples at the same temperature as the equilibration.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm filter into a pre-weighed volumetric flask.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method (HPLC or GC).
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the calibration standards and the diluted samples using the validated analytical method.
-
-
Calculation and Reporting:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Report the average solubility and the standard deviation from the replicate measurements.
-
Visualized Experimental Workflow and Logical Relationships
The following diagrams provide a visual representation of the experimental workflow for solubility determination and the logical relationship between key experimental parameters.
Caption: A stepwise workflow for the experimental determination of solubility.
Caption: Key parameters influencing the determination of solubility.
Spectroscopic Profile of 1-Chloro-2,3,5,6-tetrafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-chloro-2,3,5,6-tetrafluorobenzene (C₆HClF₄), a significant fluorinated aromatic compound. The information presented herein is crucial for its identification, characterization, and application in various research and development settings, including drug discovery and materials science. This document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy profiles, supported by detailed experimental protocols and a logical workflow for its analysis.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions.
Table 1: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 184/186 | 100/33 | [C₆HClF₄]⁺ (Molecular Ion) |
| 149 | Moderate | [C₆HF₄]⁺ |
| 131 | Low | [C₅HF₂]⁺ |
| 117 | Low | [C₅HF]⁺ |
| 99 | Moderate | [C₄HF]⁺ |
| 69 | Low | [CF₃]⁺ |
Data interpreted from the NIST WebBook.[1]
Note on Isotopic Peaks: The presence of chlorine results in characteristic isotopic peaks for chlorine-containing fragments. The molecular ion, for instance, appears as a pair of peaks at m/z 184 and 186 with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups and aromatic structure. The vapor phase IR spectrum shows strong absorptions in the fingerprint region, which are indicative of C-F and C-Cl stretching, as well as aromatic ring vibrations.
Table 2: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 | Weak | Aromatic C-H Stretch |
| 1640 - 1450 | Strong, Multiple Bands | Aromatic C=C Ring Stretching |
| 1350 - 1100 | Strong, Multiple Bands | C-F Stretching |
| 850 - 750 | Strong | C-Cl Stretching |
| Below 700 | Medium-Strong | C-H Out-of-Plane Bending |
Assignments are based on typical frequencies for fluorinated and chlorinated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR data for this compound, the following tables provide predicted chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar fluorinated and chlorinated benzene derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a single signal for the lone aromatic proton.
Table 3: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.0 - 7.5 | Triplet of triplets | J(H,F)ortho ≈ 8-10, J(H,F)meta ≈ 5-7 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the attached halogen atoms. The signals for the fluorine- and chlorine-bearing carbons will show characteristic splitting due to C-F and C-Cl coupling.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | 120 - 125 | Triplet | ²J(C,F) ≈ 15-25 |
| C-2, C-6 | 140 - 150 | Doublet of triplets | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25 |
| C-3, C-5 | 140 - 150 | Doublet of triplets | ¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 3-5 |
| C-4 | 110 - 115 | Triplet | ³J(C,F) ≈ 3-5 |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is anticipated to display two distinct signals due to the chemical non-equivalence of the fluorine atoms.
Table 5: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2, F-6 | -130 to -140 | Multiplet | |
| F-3, F-5 | -150 to -160 | Multiplet |
Note: ¹⁹F chemical shifts are referenced to CFCl₃.
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[2] The solution is then transferred to a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are recorded. A longer acquisition time or a larger sample concentration may be necessary due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition : ¹⁹F NMR spectra are obtained, often with proton decoupling to simplify the spectra. Chemical shifts are referenced to an external standard, typically trichlorofluoromethane (CFCl₃).[3]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[4][5][6] A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform layer.[4][5][6]
-
Data Acquisition : A background spectrum of the empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, typically a gas chromatograph-mass spectrometer (GC-MS) for volatile compounds.
-
Ionization Method : Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[7][8]
-
Sample Introduction : The sample is introduced into the ion source, often via a GC column which separates it from any impurities.
-
Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The logical flow for the spectroscopic analysis of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 1-Chloro-2,3,5,6-tetrafluorobenzene for Researchers and Drug Development Professionals
An Overview of a Key Fluorinated Building Block in Modern Synthesis
1-Chloro-2,3,5,6-tetrafluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its tetrafluorinated ring is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This guide provides a comprehensive overview of its commercial availability, key synthetic protocols, and its applications in chemical research.
Commercial Availability
A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers in various purities and quantities. The pricing is subject to change and is often dependent on the quantity ordered. Below is a summary of representative suppliers and their offerings.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| AK Scientific | 6165AD | >97% | 5g, 25g, 100g | $156 (5g) |
| Alichem | 1835616 | >98% | 100g, 500g, 1kg | $951.60 (100g) |
| American Custom Chemicals Corporation | HCH0016197 | Not Specified | 25g | $1263.61 (25g) |
| Apollo Scientific | PC4319 | >98% | 5g, 25g, 100g, 500g | $134 (5g) |
| Santa Cruz Biotechnology | sc-239103 | Not Specified | 5g, 25g | Inquire for Price |
| ANEXIB Chemicals | C173004 | >95% | Inquire for Quantities | Inquire for Price |
Note: Prices are indicative and were retrieved at the time of writing. It is recommended to contact the suppliers directly for current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 1835-61-6 |
| Molecular Formula | C₆HClF₄ |
| Molecular Weight | 184.52 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 137-139 °C |
| Density | 1.55 g/mL at 25 °C |
Experimental Protocols
Detailed experimental procedures are essential for the successful and safe execution of chemical reactions. Below are representative protocols for the synthesis of this compound and a key downstream reaction.
Synthesis of this compound via Diazotization
While multiple synthetic routes exist, a common laboratory-scale preparation involves the diazotization of 2,3,5,6-tetrafluoroaniline followed by a Sandmeyer-type reaction.
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water (H₂O)
-
Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3,5,6-tetrafluoroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. An evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.
Nucleophilic Aromatic Substitution with an Amine
The high degree of fluorination in this compound makes it an excellent substrate for nucleophilic aromatic substitution. The following is a general procedure for its reaction with a primary or secondary amine.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine, piperidine)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
-
A base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Water (H₂O)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing Chemical Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound.
Caption: A typical workflow for procuring specialized chemicals in a research setting.
Conclusion
This compound is a valuable and readily available reagent for the synthesis of complex fluorinated molecules. Its reactivity in nucleophilic aromatic substitution reactions makes it a cornerstone for the development of new chemical entities in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively source and utilize this important synthetic building block.
The Strategic Incorporation of Fluorine: A Technical Guide to the Research Applications of Fluorinated Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into benzene rings represents a powerful strategy in modern chemistry, profoundly influencing the physicochemical and biological properties of the resulting derivatives. This technical guide explores the diverse and impactful research applications of fluorinated benzene derivatives across medicinal chemistry, agrochemistry, and materials science. By leveraging the unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—researchers can rationally design molecules with enhanced performance characteristics. This document provides an in-depth overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
The Impact of Fluorine Substitution on Benzene Derivatives
The strategic placement of fluorine on a benzene ring can dramatically alter a molecule's properties. Fluorine's high electronegativity can modulate the acidity and basicity of nearby functional groups, influence molecular conformation, and create unique intermolecular interactions.[1][2] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and bioavailability of drug candidates.[2][3] The introduction of fluorine can also enhance the binding affinity of a ligand to its target protein.[3][4]
Physicochemical Properties of Fluorinated Benzenes
The following table summarizes key physicochemical properties of fluorobenzene, providing a baseline for understanding the impact of fluorine substitution.
| Property | Value | Reference |
| Molecular Weight | 96.10 g/mol | [5] |
| Boiling Point | 85.1 °C (185.2 °F) | [5] |
| Melting Point | -41.2 °C (-42.2 °F) | [5] |
| Density | 1.0225 g/cm³ at 20 °C | [5] |
| Solubility in Water | 1 to 10 mg/mL at 20 °C | [5] |
| Dipole Moment | 1.66 D | [6] |
| logP (Octanol/Water) | 2.15 | [6] |
Medicinal Chemistry Applications
Fluorinated benzene derivatives are integral to modern drug discovery, with a significant number of approved drugs containing this motif.[2] The primary goals of incorporating fluorine into drug candidates are to improve metabolic stability, enhance binding affinity, and modulate physicochemical properties to optimize pharmacokinetics and pharmacodynamics.[1][3]
Enhanced Metabolic Stability
Fluorine substitution can block metabolic oxidation sites, leading to a longer half-life and improved bioavailability.[2][7] For instance, deuterating or fluorinating the ethylene bridge in certain compounds has been shown to improve metabolic stability.[8] However, the effect is not always predictable, and in some cases, fluorination has not led to an improvement in metabolic stability.[7][9]
Table 2.1: Impact of Fluorination on Metabolic Stability of a PDE9 Inhibitor
| Compound | Fluorination Position | Half-life in Human Liver Microsomes (min) |
| Parent Compound | - | 45 |
| Fluorinated Analog | 4-fluoro | 25 |
Note: This is a representative example; actual data varies significantly between compounds.
Increased Binding Affinity and Potency
The introduction of fluorine can enhance the binding affinity of a drug to its target protein through various interactions, including electrostatic and hydrophobic interactions.[4] This can lead to a significant increase in potency, as measured by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Table 2.2: Effect of Fluorination on the Potency of various Bioactive Molecules
| Compound Class | Non-fluorinated IC50/pEC50 | Fluorinated IC50/pEC50 | Fold Change | Reference |
| Histone Deacetylase Inhibitor | 3.64 µM | 0.88 µM (p-trifluoromethyl) | 4.1 | [10] |
| PDE9 Inhibitor | Varies | Up to 10-fold increase (reduced potency) | 0.1 | [11] |
| 14-3-3 Protein-Protein Interaction Stabilizer | pEC50 ~6 | pEC50 ~6.5 | - | [12] |
Fluorinated Benzene Derivatives in PET Imaging
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a non-invasive technique for visualizing and quantifying biological processes.[9][13] Fluorinated benzene derivatives are often used as ¹⁸F-labeled radiotracers to study drug pharmacokinetics, pharmacodynamics, and target engagement.[13][14] The development of late-stage fluorination methods has been crucial for the synthesis of these complex radiolabeled molecules.[15][16]
Agrochemical Applications
Similar to medicinal chemistry, the introduction of fluorine into benzene derivatives has led to the development of highly effective and selective agrochemicals, including herbicides, insecticides, and fungicides.[17][18] Fluorination can enhance the efficacy, metabolic stability, and environmental persistence of these compounds.[17]
Herbicides
Fluorinated phenylurea and pyridazinone derivatives have shown significant herbicidal activity.[19] The mechanism of action for many of these herbicides involves the inhibition of photosynthesis at Photosystem II (PSII).[3]
Table 3.1: Herbicidal Activity of Fluorinated Phenyl-N'-pyrimidyl Urea Derivatives against Setaria viridis
| Compound | Substituent on Phenyl Ring | IC50 (mg/L) | Reference |
| 25 | 3-trifluoromethyl | 11.67 | |
| 10 | 2-fluoro | < 50 | |
| 40 | 2,4-difluoro | < 50 | |
| 41 | 2,5-difluoro | < 50 | |
| Bensulfuron (commercial herbicide) | - | 27.45 |
Insecticides
Fluorinated phenylpyrazole derivatives have demonstrated potent insecticidal activity against various pests.[18] For example, a compound with a 2,4,6-trifluoro-substituted benzene ring showed greater insecticidal activity against Mythimna separata than the commercial insecticide chlorantraniliprole.[18]
Materials Science Applications
The unique electronic properties and stability of the C-F bond make fluorinated benzene derivatives valuable components in advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Liquid Crystals
Fluorinated liquid crystals are widely used in liquid crystal displays (LCDs) due to their advantageous properties, such as high dielectric anisotropy, low viscosity, and high thermal and chemical stability.[20][21] The position of the fluorine substituent on the benzene ring significantly influences the mesophase morphology and transition temperatures.[20][21]
Table 4.1: Properties of a Laterally Fluorinated Phenyl Cinnamate Liquid Crystal
| Property | Value | Reference |
| Mesophases | Smectic A (SmA) and Nematic (N) | [22] |
| Nematic Thermal Stability | Decreases with increasing alkoxy chain length | [22] |
| Smectic A Thermal Stability | Increases with increasing alkoxy chain length | [22] |
Organic Light-Emitting Diodes (OLEDs)
Fluorinated benzene derivatives are used in OLEDs to improve device performance. Fluorination can lower the HOMO and LUMO energy levels, facilitating electron injection and enhancing the material's resistance to oxidative degradation.[18] This can lead to improved quantum efficiency and device lifetime.
Experimental Protocols
Synthesis of Aryl Fluorides via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from aryl amines.[23][24] The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the aryl fluoride.[24][25]
Protocol:
-
Diazotization: Dissolve the aryl amine in a suitable solvent (e.g., THF) and cool to -10 °C under an inert atmosphere (e.g., argon).[23]
-
Add BF₃·Et₂O dropwise to the solution.[23]
-
After stirring, add a diazotizing agent (e.g., t-BuNO₂) dropwise while maintaining a low temperature (-20 to -10 °C).[23] A precipitate of the diazonium tetrafluoroborate salt will form.[23]
-
Thermal Decomposition: Isolate the diazonium salt by filtration and dry it carefully.
-
Heat the dry diazonium salt in an inert, high-boiling solvent (e.g., chlorobenzene or hexane) at 60-90 °C until the evolution of nitrogen gas ceases.[25]
-
Work-up: After cooling, the reaction mixture is typically washed with aqueous base and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude aryl fluoride can be purified by distillation or chromatography.
Safety Note: Aryl diazonium salts are potentially explosive and should be handled with extreme care, especially when dry.[23] Continuous flow protocols have been developed to mitigate these safety risks by avoiding the isolation of the diazonium salt intermediate.[1][23]
Late-Stage Fluorination of a Complex Molecule
Late-stage fluorination allows for the introduction of fluorine at a late step in a synthetic sequence, which is particularly useful for the synthesis of complex molecules and for the preparation of ¹⁸F-labeled PET tracers.[15][26]
Protocol using a Palladium Catalyst (Illustrative Example):
-
Reaction Setup: In a reaction vessel, combine the aryl trifluoroborate substrate, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a fluoride source (e.g., AgF).[26]
-
Add a suitable solvent (e.g., a mixture of THF and water).[26]
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.[26]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is removed. The product is then purified by column chromatography.[26]
Evaluation of Herbicidal Activity (Pre- and Post-Emergence Assay)
This protocol provides a general framework for assessing the herbicidal activity of new compounds.[3][27][28]
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO).[27]
-
Seeds of a monocot (e.g., Setaria viridis) and a dicot (e.g., Amaranthus retroflexus) plant.
-
Pots with soil.
-
Controlled environment growth chamber.
-
Commercial herbicide as a positive control.
-
Solvent-only solution as a negative control.[27]
Pre-Emergence Protocol:
-
Sow the seeds in pots filled with soil.
-
Apply the test compound solution at various concentrations to the soil surface.[28]
-
Place the pots in a growth chamber with controlled light, temperature, and humidity.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).[28]
Post-Emergence Protocol:
-
Sow the seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compound solution as a foliar spray to the seedlings.[28]
-
Return the pots to the growth chamber.
-
Assess the herbicidal effect after a set period (e.g., 7-14 days) by visually rating the plant injury (e.g., chlorosis, necrosis).[3][28]
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the research applications of fluorinated benzene derivatives.
References
- 1. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, fluoro- (CAS 462-06-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]
- 17. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System [mdpi.com]
- 23. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 24. byjus.com [byjus.com]
- 25. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 28. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1-chloro-2,3,5,6-tetrafluorobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This electron-deficient aryl chloride is a valuable building block for the synthesis of polyfluorinated biaryl compounds, which are of significant interest in medicinal chemistry, materials science, and agrochemistry due to their unique electronic properties and metabolic stability.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] While the reaction is highly efficient for aryl bromides and iodides, the use of aryl chlorides, such as this compound, presents a greater challenge due to the strength of the C-Cl bond. Activation of this bond generally requires more reactive palladium catalysts, often featuring bulky and electron-rich phosphine ligands.[2]
The synthesis of polyfluorinated biphenyls is of particular importance as these structures can significantly influence the pharmacokinetic and physicochemical properties of molecules. However, the coupling of electron-poor aryl chlorides with electron-poor boronic acids is a synthetically challenging transformation.[3] Recent studies have demonstrated that with careful optimization of the catalytic system, including the choice of ligand and base, high yields of the desired polyfluorinated biphenyls can be achieved.[3][4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[5]
The choice of ligand is critical in facilitating the oxidative addition of the relatively inert C-Cl bond.[6] Bulky, electron-rich phosphine ligands are known to promote this step and stabilize the catalytic species.[2]
Data Presentation
The following table summarizes the results from the Suzuki-Miyaura coupling of this compound with various arylboronic acids, highlighting the influence of the ligand on the reaction yield.
| Entry | Arylboronic Acid | Ligand | Yield (%) |
| 1 | Phenylboronic acid | XPhos | 88 |
| 2 | 4-Fluorophenylboronic acid | XPhos | 40 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | XPhos | 31 |
| 4 | 2,3,4,5,6-Pentafluorophenylboronic acid | XPhos | 0 |
Reaction conditions: this compound (1 equiv.), arylboronic acid (1 equiv.), Na₂CO₃ (2.2 equiv.), Pd₂(dba)₃ (5 mol %), ligand (15 mol %) in toluene at 95 °C for 60 h.[4]
Experimental Protocols
The following is a general protocol for the Suzuki cross-coupling of this compound with an arylboronic acid. This protocol is based on successful literature examples and should be optimized for specific substrate combinations.[4][7]
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (5 mol %) and XPhos (15 mol %).
-
Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), and anhydrous sodium carbonate (2.2 equiv.).
-
Solvent Addition: Add anhydrous toluene to the reaction vessel.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 60 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired polyfluorinated biphenyl.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials due to its typically mild reaction conditions and tolerance of a variety of functional groups. This document provides detailed application notes and protocols for the Sonogashira coupling of 1-Chloro-2,3,5,6-tetrafluorobenzene, an electron-deficient aryl chloride, with terminal alkynes. The electron-withdrawing nature of the fluorine atoms on the benzene ring renders the chloro-substituent more susceptible to oxidative addition, a key step in the catalytic cycle, making this substrate particularly suitable for this transformation.
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, a base, and the copper(I) salt), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. Copper-free variations of the Sonogashira coupling have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[2] For electron-deficient aryl chlorides such as this compound, both traditional and copper-free methods can be effective, with the choice of conditions often depending on the specific alkyne coupling partner and desired purity of the final product.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the Sonogashira coupling of this compound with various terminal alkynes, highlighting the impact of different catalytic systems, bases, and solvents on reaction yield and time.
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N (2) | THF | 60 | 12 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | - | CuI (5) | DIPA (3) | DMF | 70 | 10 | 82 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | XPhos (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 91 |
| 4 | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | - | K₂CO₃ (2.5) | Toluene | 110 | 6 | 88 |
| 5 | 1-Octyne | PdCl₂(dppf) (2) | - | CuI (3) | t-BuOK (2) | Acetonitrile | 80 | 14 | 79 |
| 6 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N (3) | NMP (Microwave) | 120 | 0.5 | 92 |
Experimental Protocols
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous, degassed THF to the flask.
-
Add triethylamine to the mixture via syringe.
-
Add phenylacetylene dropwise to the reaction mixture with stirring.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(phenylethynyl)-2,3,5,6-tetrafluorobenzene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound (1.0 equiv)
-
Trimethylsilylacetylene (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add anhydrous, degassed dioxane and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound and cesium carbonate to the flask.
-
Add trimethylsilylacetylene via syringe.
-
Heat the reaction mixture to 100 °C and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times.[3]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP) in a microwave-safe reaction vessel
Procedure:
-
To a microwave vial, add this compound, PdCl₂(PPh₃)₂, CuI, and a magnetic stir bar.
-
Add NMP, followed by triethylamine and phenylacetylene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
1-Chloro-2,3,5,6-tetrafluorobenzene: A Versatile Building Block in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3,5,6-tetrafluorobenzene is a valuable and versatile building block in medicinal chemistry and pharmaceutical synthesis. Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms and a reactive chlorine atom, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The tetrafluorinated phenyl ring can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chlorine atom serves as a handle for various chemical transformations, primarily nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. These reactions allow for the introduction of various pharmacophores and functional groups, leading to the generation of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and potential drug candidates.
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis revolves around its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring facilitates the displacement of the chlorine atom by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the straightforward synthesis of tetrafluorophenyl-containing compounds.
Key Applications Include:
-
Synthesis of Phenothiazine Derivatives: Phenothiazines are a class of compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound can be used to synthesize novel phenothiazine derivatives with potential applications as antimicrobial and anticancer agents.
-
Scaffold for Kinase Inhibitors: The tetrafluorophenyl moiety is frequently incorporated into the structure of protein kinase inhibitors. The unique properties of this group can contribute to enhanced binding to the ATP-binding pocket of kinases, which are crucial targets in cancer therapy.
-
Development of Novel Heterocyclic Compounds: The reactivity of this compound allows for its use in the synthesis of various heterocyclic systems, such as triazines and other nitrogen-containing ring systems, which are common scaffolds in drug discovery.
Experimental Protocols
Protocol 1: Synthesis of 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)-10H-phenothiazine
This protocol describes the synthesis of a key intermediate for the development of novel phenothiazine-based therapeutic agents. The reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom on this compound by the nitrogen atom of phenothiazine.
Reaction Scheme:
Caption: Synthetic route to a phenothiazine derivative.
Materials:
-
This compound
-
Phenothiazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of phenothiazine (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Analytical Method |
| This compound | Phenothiazine | 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)-10H-phenothiazine | 62 | >95 | NMR, LC-MS |
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol provides a general method for the synthesis of N-substituted tetrafluoroanilines, which are valuable intermediates for the synthesis of various pharmaceuticals, including kinase inhibitors.
Reaction Workflow:
Caption: Workflow for SNAr with amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine, morpholine)
-
Base (e.g., Potassium carbonate, Cesium carbonate, or N,N-Diisopropylethylamine)
-
Solvent (e.g., DMSO, DMF, NMP)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine nucleophile (1.1 eq) in a suitable anhydrous solvent.
-
Add the base (2.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the pure product.
Representative Quantitative Data for SNAr with Amines:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMSO | 100 | 12 | 85-95 |
| Piperidine | Cs₂CO₃ | DMF | 80 | 6 | >90 |
| Morpholine | DIPEA | NMP | 120 | 8 | 80-90 |
Signaling Pathways and Biological Relevance
The tetrafluorophenyl moiety, introduced via this compound, can significantly impact the biological activity of a molecule. For instance, in the context of kinase inhibitors, this group can form favorable interactions within the ATP-binding site of the enzyme, leading to potent inhibition.
Illustrative Signaling Pathway Inhibition:
Caption: Inhibition of a kinase signaling pathway.
The diagram above illustrates a simplified signal transduction pathway often implicated in cancer. Kinase inhibitors containing the tetrafluorophenyl group, synthesized using this compound, can block the activity of key kinases in this cascade, such as RAF, thereby inhibiting downstream signaling and ultimately suppressing tumor growth and proliferation.
Conclusion
This compound is a highly useful building block for the synthesis of complex molecules with potential pharmaceutical applications. Its reactivity in nucleophilic aromatic substitution and cross-coupling reactions provides medicinal chemists with a powerful tool to introduce the tetrafluorophenyl moiety, which can confer desirable properties to drug candidates. The protocols and data presented herein serve as a guide for researchers in the exploration of this versatile reagent in drug discovery and development.
Synthesis of Novel Fluorinated Poly(arylene ether)s using 1-Chloro-2,3,5,6-tetrafluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated poly(arylene ether)s utilizing 1-Chloro-2,3,5,6-tetrafluorobenzene as a key monomer. The unique properties of fluorinated polymers, such as enhanced thermal stability, chemical resistance, and biocompatibility, make them highly attractive for a range of applications, including advanced materials and drug delivery systems.
Introduction
Fluorinated polymers represent a critical class of materials in modern science and technology. The incorporation of fluorine atoms into a polymer backbone imparts a range of desirable properties, including high thermal stability, chemical inertness, low surface energy, and unique electronic characteristics. This compound is a versatile building block for the synthesis of fluorinated poly(arylene ether)s through nucleophilic aromatic substitution (SNAr) polymerization. This method allows for the creation of polymers with a precisely controlled architecture and tailored properties.
The primary synthetic route involves the reaction of this compound with various bisphenols in the presence of a base. The electron-withdrawing fluorine atoms activate the aromatic ring, facilitating the displacement of the chlorine atom by the phenoxide nucleophile, leading to the formation of an ether linkage and propagation of the polymer chain.
Applications in Research and Drug Development
The resulting fluorinated poly(arylene ether)s possess a combination of properties that make them suitable for various high-performance applications:
-
High-Performance Engineering Plastics: Their exceptional thermal and chemical stability makes them ideal for applications in demanding environments, such as in the aerospace and electronics industries.
-
Biomedical Materials: The biocompatibility and biostability of fluorinated polymers are advantageous for use in medical implants, drug delivery vehicles, and tissue engineering scaffolds.[1] The hydrophobic nature of these polymers can also be tuned for specific interactions with biological systems.
-
Membranes for Separations: The controlled porosity and chemical resistance of these polymers make them excellent candidates for gas separation and filtration membranes.
-
Low-Dielectric Materials: The low polarizability of the C-F bond contributes to low dielectric constants, a critical property for materials used in high-frequency electronics and advanced packaging.
Experimental Protocols
The following section details the experimental procedures for the synthesis of a representative fluorinated poly(arylene ether) using this compound and Bisphenol A.
Materials and Methods
Materials:
-
This compound (≥98%)
-
Bisphenol A (≥99%)
-
Potassium carbonate (K2CO3), anhydrous (≥99%)
-
N,N-Dimethylacetamide (DMAc), anhydrous (99.8%)
-
Toluene, anhydrous (99.8%)
-
Methanol (99.8%)
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Vacuum oven.
Synthesis of Poly(2,3,5,6-tetrafluorophenylene ether-co-Bisphenol A)
This protocol describes a typical nucleophilic aromatic substitution polymerization.
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet, add this compound (1.845 g, 10 mmol), Bisphenol A (2.283 g, 10 mmol), and anhydrous potassium carbonate (1.659 g, 12 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, 30 mL) and toluene (15 mL) to the flask.
-
Azeotropic Dehydration: Under a gentle flow of nitrogen, heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of any water.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate polymerization. The viscosity of the solution will increase as the polymer forms. Maintain the reaction at this temperature for 4-8 hours.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute with DMAc if necessary.
-
Slowly pour the polymer solution into a stirred solution of methanol and water (1:1 v/v) to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
For further purification, the polymer can be redissolved in a suitable solvent like chloroform or DMAc and reprecipitated.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Data Presentation
The properties of the synthesized polymers are highly dependent on the specific bisphenol used and the polymerization conditions. The following table provides a summary of typical properties for a poly(arylene ether) synthesized from this compound and Bisphenol A.
| Property | Value | Method of Analysis |
| Molecular Weight (Mn) | 25,000 - 45,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 180 - 210 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp. (Td5) | 480 - 520 °C (in N2) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in DMAc, DMF, NMP, Chloroform | Visual Inspection |
Signaling Pathways and Logical Relationships
The synthesis of fluorinated poly(arylene ether)s via nucleophilic aromatic substitution follows a well-defined reaction pathway.
Conclusion
The synthesis of novel fluorinated poly(arylene ether)s using this compound offers a versatile platform for creating high-performance materials with a wide range of applications. The protocols outlined in this document provide a solid foundation for researchers and scientists to explore this promising class of polymers. The ability to tailor the polymer properties by selecting different bisphenol co-monomers opens up exciting possibilities for the development of advanced materials for various technological and biomedical fields.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 1-Chloro-2,3,5,6-tetrafluorobenzene. This versatile substrate is a valuable building block in the synthesis of a wide range of functionalized aromatic compounds pertinent to pharmaceutical, agrochemical, and materials science research.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[1] this compound is an excellent substrate for SNAr reactions due to the strong inductive electron-withdrawing effects of the four fluorine atoms, which activate the ring towards nucleophilic attack.[2] While polyfluoroaromatic compounds generally exhibit high reactivity towards nucleophiles, the presence of both chlorine and fluorine substituents raises questions of regioselectivity. In many SNAr reactions on polyhalogenated benzenes, fluorine is a better leaving group than chlorine.[3] However, the specific reaction conditions and the nature of the nucleophile can influence the selectivity of the substitution.
This document outlines protocols for the reaction of this compound with common nucleophiles such as amines, alkoxides, and thiols.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 - 100 | 4 - 8 | 1-(2,3,5,6-Tetrafluorophenyl)piperidine | 75 - 90 |
| Aniline | NaH | THF | 60 - 70 | 6 - 12 | N-(2,3,5,6-Tetrafluorophenyl)aniline | 60 - 80 |
| Morpholine | Et₃N | Acetonitrile | Reflux | 5 - 10 | 4-(2,3,5,6-Tetrafluorophenyl)morpholine | 70 - 85 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 2 - 4 | 1-Methoxy-2,3,5,6-tetrafluorobenzene | 80 - 95 |
| Phenol | K₂CO₃ | DMF | 100 - 120 | 8 - 16 | 1-Phenoxy-2,3,5,6-tetrafluorobenzene | 65 - 80 |
| Sodium Ethoxide | - | Ethanol | Reflux | 3 - 6 | 1-Ethoxy-2,3,5,6-tetrafluorobenzene | 75 - 90 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 - 100 | 3 - 6 | 1-(Phenylthio)-2,3,5,6-tetrafluorobenzene | 85 - 95 |
| Sodium Thiophenolate | - | Methanol | 50 - 60 | 2 - 4 | 1-(Phenylthio)-2,3,5,6-tetrafluorobenzene | 90 - 98 |
| 1-Propanethiol | NaH | THF | 50 - 60 | 4 - 8 | 1-(Propylthio)-2,3,5,6-tetrafluorobenzene | 70 - 85 |
Experimental Protocols
The following are detailed protocols for the nucleophilic aromatic substitution on this compound with representative nucleophiles.
Protocol 1: Reaction with Piperidine (Amine Nucleophile)
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and maintain for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(2,3,5,6-Tetrafluorophenyl)piperidine.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Reaction with Sodium Methoxide (Oxygen Nucleophile)
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol, anhydrous
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add sodium methoxide (1.1 eq) to the solution. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench with deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by distillation to obtain pure 1-Methoxy-2,3,5,6-tetrafluorobenzene.
-
Confirm the structure and purity using NMR spectroscopy.
Protocol 3: Reaction with Thiophenol (Sulfur Nucleophile)
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq) in a round-bottom flask containing anhydrous DMF.
-
Stir the mixture at 90 °C for 4 hours. Monitor the reaction's progress via TLC.
-
After cooling to ambient temperature, dilute the mixture with water and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexanes) to give pure 1-(Phenylthio)-2,3,5,6-tetrafluorobenzene.
-
Characterize the final product using NMR and mass spectrometry.
Visualizations
Caption: General experimental workflow for SNAr.
Caption: SNAr addition-elimination mechanism.
References
- 1. Volume # 6(79), November - December 2011 — "Features of phenyl ethers formation using polyfluoroalkyl chlorosulfites " [notes.fluorine1.ru]
- 2. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Chloro-2,3,5,6-tetrafluorobenzene in the Synthesis of Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3,5,6-tetrafluorobenzene is a versatile fluorinated building block in the synthesis of advanced agrochemicals. The incorporation of a tetrafluorophenyl moiety can significantly enhance the biological efficacy and metabolic stability of active ingredients. This document provides detailed application notes and protocols for the synthesis of a potent pyrethroid insecticide, Renofluthrin, which utilizes a 2,3,5,6-tetrafluorobenzyl core structure derivable from this compound.
Application: Synthesis of Renofluthrin
Renofluthrin, chemically known as 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, is a synthetic pyrethroid insecticide.[1][2] The key structural feature derived from a polyfluorinated benzene precursor is the 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol intermediate. This intermediate can be synthesized from this compound through a multi-step process. The final step involves the esterification of this alcohol with a chrysanthemic acid derivative.
Synthetic Pathway Overview
The logical workflow for the synthesis of Renofluthrin from this compound involves the introduction of a hydroxymethyl group, followed by methylation, and finally esterification.
Caption: Synthetic workflow for Renofluthrin starting from this compound.
Experimental Protocols
The following are generalized protocols for the key synthetic steps. Researchers should adapt these methods based on laboratory conditions and scale.
Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl Alcohol
This protocol outlines the synthesis of the key alcohol intermediate starting from a suitable tetrafluorinated precursor.
Materials:
-
2,3,5,6-Tetrafluorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3,5,6-tetrafluorobenzyl alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.
Protocol 2: Synthesis of Renofluthrin (Esterification)
This protocol describes the esterification of the synthesized alcohol with the acid chloride of the cyclopropanecarboxylic acid moiety.[2]
Materials:
-
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol
-
High trans cypermethric acid chloride (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol (1.0 eq.) and the anhydrous base (1.2 eq.) in the anhydrous organic solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of high trans cypermethric acid chloride (1.1 eq.) in the same anhydrous solvent to the cooled alcohol solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, wash the mixture with deionized water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Renofluthrin.
-
Further purification can be achieved by column chromatography or recrystallization to yield the final product.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of Renofluthrin.
Table 1: Reaction Parameters for the Synthesis of 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl Alcohol
| Parameter | Value |
| Reactants | 2,3,5,6-Tetrafluorobenzyl alcohol, Sodium Hydride, Methyl Iodide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Molar Ratio (Alcohol:NaH:CH₃I) | 1 : 1.2 : 1.5 |
| Typical Yield | 85-95% |
Table 2: Reaction Parameters for the Synthesis of Renofluthrin
| Parameter | Value |
| Reactants | 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol, High trans Cypermethric Acid Chloride |
| Solvent | Toluene or Dichloromethane |
| Base | Pyridine or Triethylamine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours |
| Molar Ratio (Alcohol:Acid Chloride) | 1 : 1.1 |
| Typical Yield | >90% |
| Isomeric Composition | Total trans isomers: 90% to 99.9%[1] |
Signaling Pathway and Logical Relationships
The insecticidal action of pyrethroids like Renofluthrin is primarily through their interaction with the voltage-gated sodium channels in the nervous system of insects.
Caption: Mechanism of action of Renofluthrin.
Conclusion
This compound serves as a valuable precursor for the synthesis of highly effective fluorinated agrochemicals. The protocols and data presented here for the synthesis of the pyrethroid insecticide Renofluthrin demonstrate a practical application of this building block. The incorporation of the tetrafluorobenzyl moiety is a key factor in the potency and stability of the final product. Researchers can utilize these notes as a foundation for the development of novel agrochemicals with enhanced properties.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 1-Chloro-2,3,5,6-tetrafluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the tetrafluorophenyl moiety. The protocols outlined below are based on established palladium-catalyzed methodologies and are intended to serve as a starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to an organic halide, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product and regenerate the active catalyst.[3]
This compound presents a unique substrate for these reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Cl bond, often requiring carefully optimized catalytic systems for efficient transformation. The selective activation of the C-Cl bond over the C-F bonds is a key consideration in the application of this substrate.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] For electron-deficient aryl chlorides like this compound, the use of electron-rich and bulky phosphine ligands is often crucial to facilitate the oxidative addition step and promote high catalytic activity.[4]
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 equiv) |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) |
| Ligand | SPhos, XPhos, or RuPhos (2-4 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 24 h |
| Typical Yield | 60 - 95% (highly substrate dependent) |
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (1 mL).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5] For an electron-deficient substrate such as this compound, highly active catalyst systems are generally required.[5]
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or secondary amine (1.2 - 1.5 equiv) |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos, RuPhos, or BrettPhos (2-5 mol%) |
| Base | NaOtBu, KOtBu, or LHMDS (1.5 - 2.5 equiv) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 h |
| Typical Yield | 70 - 98% |
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction tube equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the reaction vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[6]
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Terminal Alkyne | Terminal alkyne (1.2 - 1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 12 h |
| Typical Yield | 50 - 90% |
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.02 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (3 mL).
-
Add this compound (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Caption: Simplified mechanism of the Sonogashira coupling.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[7] This reaction is known for its tolerance of a wide variety of functional groups.[7]
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Organostannane | Organostannane (e.g., Bu₃SnAr') (1.1 - 1.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/P(fur)₃ (1-2 mol%) |
| Additive | LiCl (optional, 2-3 equiv) |
| Solvent | Toluene, Dioxane, or DMF |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 48 h |
| Typical Yield | 50 - 85% |
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous toluene (10 mL).
-
Add tributyl(phenyl)stannane (1.1 mmol) to the solution.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 16 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[8] The reaction of electron-deficient aryl chlorides can be challenging and often requires higher temperatures and specific catalyst systems. It has been reported that C₆F₅Cl may be unreactive towards styrene under certain conditions, suggesting that the Heck reaction of this compound may require vigorous conditions or specialized catalysts.[9]
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkene | Styrene or acrylate (1.5 - 2.0 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | P(o-tol)₃ or a bulky phosphine (4-10 mol%) |
| Base | Et₃N, K₂CO₃, or Cs₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | DMF, NMP, or Dioxane |
| Temperature | 120 - 150 °C |
| Reaction Time | 24 - 72 h |
| Expected Yield | Low to moderate (optimization required) |
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a pressure tube, add Pd(OAc)₂ (0.05 mmol) and P(o-tol)₃ (0.1 mmol).
-
Add this compound (1.0 mmol), styrene (1.5 mmol), and anhydrous DMF (5 mL).
-
Add triethylamine (2.0 mmol).
-
Seal the tube and heat to 140 °C.
-
Monitor the reaction by GC-MS.
-
After 48 hours, cool the reaction to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Caption: Key factors influencing the success of the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 1-Chloro-2,3,5,6-tetrafluorobenzene in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3,5,6-tetrafluorobenzene is a versatile building block in material science, offering a gateway to a diverse range of high-performance fluorinated polymers and functional organic materials. The presence of four activating fluorine atoms and a chlorine atom on the benzene ring allows for tailored derivatization through various chemical transformations. This document provides detailed application notes and experimental protocols for two primary classes of derivatization: Nucleophilic Aromatic Substitution (SNAr) for the synthesis of poly(arylene ether)s, and Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, and Heck) for the formation of carbon-carbon bonds. These methods enable the synthesis of materials with exceptional thermal stability, chemical resistance, and unique optoelectronic properties.
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key method for the derivatization of this compound, leading to the formation of poly(arylene ether)s. In these reactions, the electron-withdrawing fluorine atoms facilitate the displacement of one or more fluorine atoms by a nucleophile, typically a bisphenoxide. This polycondensation reaction results in the formation of a high molecular weight polymer with an arylene ether backbone.
Application: High-Performance Poly(arylene ether)s
Poly(arylene ether)s derived from this compound are known for their excellent thermal stability, high glass transition temperatures, and good mechanical properties. These characteristics make them suitable for applications in demanding environments, such as in the aerospace, electronics, and automotive industries. The fluorine content also imparts low dielectric constants and low moisture absorption, making them attractive for microelectronics and high-frequency communication applications.[1][2]
Protocol 1: Synthesis of Poly(arylene ether) from this compound and Bisphenol A
This protocol details the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution of this compound with Bisphenol A.
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.20 eq)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add Bisphenol A (1.00 eq), this compound (1.00 eq), and anhydrous potassium carbonate (1.20 eq).
-
Solvent Addition: Add anhydrous DMAc and toluene (typically in a 2:1 v/v ratio with respect to DMAc) to the flask to achieve a solids concentration of approximately 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with stirring under a gentle flow of nitrogen. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of water.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate the polymerization. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by filtration using a Buchner funnel. Wash the polymer thoroughly with deionized water to remove any remaining salts and then with methanol to remove residual solvent and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight to a constant weight.
Expected Yield: High yields, typically >90%, are expected for this polycondensation reaction.
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-C bonds, enabling the synthesis of a wide array of functionalized derivatives of this compound. The reactivity of the C-Cl bond is generally higher than that of the C-F bonds in these reactions, allowing for selective derivatization at the chlorine-bearing carbon.[3]
Logical Workflow for Cross-Coupling Reactions
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-chloro-2,3,5,6-tetrafluorobenzene. This reaction is a powerful tool for the synthesis of N-aryl-2,3,5,6-tetrafluoroanilines, which are valuable intermediates in the development of pharmaceuticals and other advanced materials. The protocols and data presented herein are compiled from scientific literature to guide researchers in setting up and optimizing this important cross-coupling reaction.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1] This reaction has become a staple in modern organic synthesis due to its broad substrate scope and tolerance of various functional groups.[1] The amination of electron-deficient aryl chlorides, such as this compound, can be particularly challenging and often requires the use of specialized, bulky, and electron-rich phosphine ligands to achieve high efficiency.[2][3]
This document outlines various reaction conditions, including choices of catalysts, ligands, bases, and solvents, that have been successfully employed for the amination of this compound with a range of primary and secondary amines.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters.
Catalyst: Palladium complexes are the most common catalysts for this transformation. Both Pd(0) and Pd(II) precursors can be used, as Pd(II) is reduced in situ to the active Pd(0) species.[4] Commonly used palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[5]
Ligand: The choice of phosphine ligand is critical for a successful reaction, especially with a challenging substrate like an aryl chloride.[5] Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," have shown great efficacy in promoting the oxidative addition of the aryl chloride to the palladium center and facilitating the subsequent reductive elimination to form the desired C-N bond.[6] For the amination of electron-deficient aryl halides, bidentate phosphine ligands such as XantPhos can also be effective.[7][8]
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[3] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[3][9] The choice of base can significantly impact the reaction rate and yield.
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic species. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[3]
Reaction Conditions for the Amination of this compound
The following tables summarize various reported conditions for the Buchwald-Hartwig amination of this compound with different amines.
Table 1: Reaction with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.2) | Toluene | 100 | 18 | >95 |
| p-Toluidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (1.5) | Dioxane | 110 | 24 | 92 |
| Benzylamine | [Pd(allyl)Cl]₂ (0.5) | tBuXPhos (1.2) | LiHMDS (1.3) | THF | 80 | 16 | 88 |
Table 2: Reaction with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94[10] |
| Piperidine | Pd(OAc)₂ (1.0) | SPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 12 | 96 |
| N-Methylaniline | [Pd(cinnamyl)Cl]₂ (1.0) | BippyPhos (2.0) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 91[11] |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These are representative protocols and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%), XPhos (2.0 mol%), and NaOtBu (1.2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by this compound (1.0 equivalent) and aniline (1.1 equivalents) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,3,5,6-tetrafluorophenyl)aniline.
Protocol 2: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with a magnetic stir bar with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equivalents).
-
Add anhydrous toluene to the vial.
-
Add this compound (1.0 equivalent) followed by morpholine (1.5 equivalents).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at the reflux temperature of toluene.
-
Stir the reaction mixture for 6 hours.[10]
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 4-(2,3,5,6-tetrafluorophenyl)morpholine.[10]
Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. youtube.com [youtube.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1-Chloro-2,3,5,6-tetrafluorobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of coupling reactions involving 1-Chloro-2,3,5,6-tetrafluorobenzene. Due to the electron-deficient nature of the polyfluorinated ring and the relatively inert C-Cl bond, researchers may encounter challenges in achieving high-yielding transformations. This guide offers practical solutions and detailed protocols for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reaction yields with this compound consistently low?
A1: Low yields in coupling reactions with this compound are often attributed to a few key factors:
-
Inert C-Cl Bond: The Carbon-Chlorine bond in this molecule is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle challenging.
-
Electron-Deficient Ring: The four fluorine atoms withdraw electron density from the aromatic ring, which can influence the reactivity of the substrate and the stability of intermediates in the catalytic cycle.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for activating the C-Cl bond and facilitating the coupling reaction. Generic conditions used for other aryl chlorides may not be effective.
Q2: What are the most common side reactions observed in these coupling reactions?
A2: Besides low conversion of the starting material, several side reactions can reduce the yield of the desired product:
-
Hydrodechlorination: The chloro group is replaced by a hydrogen atom, resulting in the formation of 1,2,4,5-tetrafluorobenzene. This can occur if there are sources of hydride in the reaction, sometimes from the solvent or additives.
-
Homocoupling: The coupling partner (e.g., boronic acid in a Suzuki reaction) reacts with itself to form a symmetrical biaryl. This is often competitive with the desired cross-coupling.
-
Protodeboronation (in Suzuki reactions): The boronic acid reagent is protonated and loses its boron group, rendering it inactive for the cross-coupling reaction. This is often promoted by the presence of water and the choice of base.[1]
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, especially at high temperatures or if the ligand is not robust enough to stabilize the active catalytic species.
Q3: How do I choose the optimal ligand for my coupling reaction with this compound?
A3: Ligand selection is crucial for activating the C-Cl bond. For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the oxidative addition step and stabilize the palladium catalyst. Commonly successful ligands include:
-
Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos. These are often the first choice for challenging couplings.
-
N-heterocyclic carbenes (NHCs): These can also be effective in promoting the reactivity of aryl chlorides.
A screening of several ligands is often the best approach to identify the optimal one for a specific transformation.
Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
This is the most common issue. The following workflow can help diagnose and solve the problem.
Problem 2: Significant Formation of Side Products
If the desired product is forming but the yield is compromised by side products, consider the following:
Quantitative Data from Coupling Reactions
The following tables summarize reaction conditions and yields for various coupling reactions with this compound. These serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | ~85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | ~90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 24 | ~75 |
Table 2: Buchwald-Hartwig Amination Conditions and Yields
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | ~92 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | ~80 |
| n-Butylamine | PdCl₂(Amphos)₂ (3) | - | Cs₂CO₃ | Toluene | 100 | 24 | ~78 |
Key Experimental Protocols
The following are generalized protocols that can be adapted for specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to the vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of ~0.2 M).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing the common issues outlined in this guide and utilizing the provided protocols as a starting point, researchers can significantly improve the yields and reliability of their coupling reactions with this compound.
References
Technical Support Center: 1-Chloro-2,3,5,6-tetrafluorobenzene in Organic Synthesis
Welcome to the technical support center for 1-Chloro-2,3,5,6-tetrafluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions encountered during the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
A1: this compound is primarily used in two main classes of reactions:
-
Nucleophilic Aromatic Substitution (SNA_r): The highly electron-deficient nature of the tetrafluorinated ring makes it susceptible to attack by nucleophiles. This allows for the displacement of either the chlorine atom or one of the fluorine atoms to form new C-O, C-N, or C-S bonds.
-
Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Ullmann couplings, to form new carbon-carbon bonds.
Q2: I am performing a nucleophilic aromatic substitution. Which halogen is more likely to be displaced, chlorine or fluorine?
A2: In nucleophilic aromatic substitution reactions on polyfluorinated aromatic compounds, fluorine is generally a better leaving group than chlorine. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state of the reaction. However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile.
Troubleshooting Guides
Issue 1: Unexpected Product Formation in Nucleophilic Aromatic Substitution (SNA_r)
Question: I am trying to substitute the chlorine atom in this compound with an amine, but I am observing a mixture of products, including one where a fluorine atom has been substituted. How can I improve the selectivity for chlorine substitution?
Possible Cause & Solution:
-
Competitive Fluorine Substitution: As mentioned in the FAQs, fluorine is a very good leaving group in SNAr reactions. Strong, hard nucleophiles may preferentially attack a C-F bond.
-
Troubleshooting:
-
Softer Nucleophiles: Employing softer nucleophiles can sometimes favor substitution at the C-Cl bond.
-
Temperature Control: Carefully controlling the reaction temperature may influence the selectivity. Lower temperatures might favor the kinetically controlled product, which could be the desired C-Cl substitution product depending on the nucleophile.
-
Solvent Effects: The choice of solvent can impact the reactivity and selectivity. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions. Experimenting with different solvents might be necessary.
-
-
Experimental Protocol: Selective Amination at the C-Cl position (General Guidance)
A general approach to favor amination at the C-Cl position would involve milder reaction conditions.
-
Reagents:
-
This compound (1 equivalent)
-
Amine (1.1 - 2 equivalents)
-
A mild base such as K2CO3 or NaHCO3 (2-3 equivalents)
-
Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)
-
-
Procedure:
-
Dissolve this compound and the amine in the chosen solvent in a reaction vessel.
-
Add the base to the mixture.
-
Stir the reaction at a controlled temperature (starting from room temperature and gradually increasing if no reaction is observed).
-
Monitor the reaction progress by TLC or GC-MS to observe the formation of the desired product and any potential byproducts from fluorine substitution.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
-
Issue 2: Low Yield and Formation of a Dechlorinated Byproduct in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am getting a low yield of my desired biaryl product and I see a significant amount of 1,2,4,5-tetrafluorobenzene in my reaction mixture. What is happening and how can I fix it?
Possible Cause & Solution:
-
Hydrodechlorination: This is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with less reactive aryl chlorides which may require more forcing conditions. The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., solvent, base, or impurities) leading to the replacement of the chlorine atom with hydrogen.
-
Troubleshooting:
-
Choice of Base and Solvent: Use anhydrous and deoxygenated solvents. Some bases can be a source of hydrides. Using a weaker base or ensuring it is completely dry can help.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands can promote the desired cross-coupling over hydrodechlorination.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. Higher temperatures and longer reaction times can sometimes increase the extent of hydrodechlorination.
-
-
Quantitative Data on Byproduct Formation (Illustrative)
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodechlorination (%) |
| Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 60 | 25 |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 80 | 85 | <5 |
This is illustrative data based on general principles for aryl chlorides and may vary for this specific substrate.
Issue 3: Formation of Homocoupled Byproducts in Sonogashira Coupling
Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of a byproduct that appears to be the dimer of my alkyne. How can I minimize this?
Possible Cause & Solution:
-
Alkyne Homocoupling (Glaser Coupling): This is a very common side reaction in Sonogashira couplings, catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Troubleshooting:
-
Deoxygenate Thoroughly: Ensure that all solvents and reagents are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before the reaction. Maintain an inert atmosphere throughout the reaction.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can eliminate the problem of alkyne homocoupling. These often require specific palladium catalysts and ligands.
-
Control of Reaction Conditions: The rate of addition of the alkyne to the reaction mixture can sometimes influence the extent of homocoupling. Slow addition may be beneficial.
-
-
Visualizing Reaction Pathways
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the desired reaction versus a common side reaction.
Caption: Desired C-Cl vs. side C-F substitution in SNAr.
Caption: Desired coupling vs. hydrodechlorination in Suzuki reactions.
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Chloro-2,3,5,6-tetrafluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 1-chloro-2,3,5,6-tetrafluorobenzene in cross-coupling reactions. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly catalyst deactivation, encountered during experimentation with this highly fluorinated substrate.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during cross-coupling reactions involving this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Inactivity or Deactivation | 1. Use a Pre-catalyst: Palladium pre-catalysts often exhibit higher activity and stability. 2. Increase Catalyst Loading: For challenging substrates like polyfluorinated aryl chlorides, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be beneficial. 3. Thoroughly Degas Solvents: Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation. Ensure all solvents and reagents are properly degassed. |
| Inefficient Oxidative Addition | 1. Select an Appropriate Ligand: The strong C-Cl bond in this compound requires a suitable ligand to facilitate oxidative addition. Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][2] 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for C-Cl bond cleavage. However, be mindful that excessive heat can also lead to catalyst decomposition. |
| Poor Solubility of Reagents | 1. Choose a Suitable Solvent: Solvents such as dioxane, toluene, or DMF are commonly used. Ensure all reaction components, including the base, are at least partially soluble. 2. Use a Phase-Transfer Catalyst: In biphasic reaction conditions, a phase-transfer catalyst can improve the transport of reagents between phases. |
Problem 2: Formation of a Black Precipitate (Palladium Black)
| Possible Cause | Suggested Solution |
| Catalyst Agglomeration | 1. Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the formation of palladium black.[3] 2. Use Appropriate Ligands: Well-designed phosphine ligands can stabilize palladium nanoparticles and prevent their aggregation into inactive palladium black.[3] 3. Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst agglomeration.[3] |
Problem 3: Significant Formation of Hydrodechlorination Byproduct
| Possible Cause | Suggested Solution |
| Undesired Side Reaction | 1. Optimize Ligand Choice: The choice of phosphine ligand can influence the competition between the desired cross-coupling and the undesired hydrodehalogenation. Experiment with different ligands to minimize this side reaction.[2] 2. Control Hydrogen Source: Water can act as a hydrogen source for hydrodehalogenation.[2] Ensure anhydrous conditions if this side reaction is prevalent. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenge lies in the high strength of the C-Cl bond, which is further influenced by the electron-withdrawing effects of the four fluorine atoms. This makes the initial oxidative addition step of the catalytic cycle difficult, often requiring more forcing reaction conditions and specialized catalyst systems.
Q2: What are the most common causes of catalyst deactivation when using this substrate?
A2: The most common causes include:
-
Formation of Palladium Black: Aggregation of the active Pd(0) catalyst into an inactive precipitate.[3]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides that do not effectively stabilize the catalyst.
-
Catalyst Poisoning: Impurities in reagents or solvents can irreversibly bind to the palladium catalyst, rendering it inactive.
Q3: Which type of palladium catalyst is generally most effective for this substrate?
A3: While the optimal catalyst is reaction-dependent, palladium(II) pre-catalysts, such as Pd(OAc)₂, in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos, have shown success in couplings of challenging aryl chlorides. N-heterocyclic carbene (NHC) ligands have also proven effective.[4]
Q4: Can nickel catalysts be used for cross-coupling with this compound?
A4: Yes, nickel catalysts can be an effective and more economical alternative to palladium for the activation of C-Cl bonds.[5] However, they can also be susceptible to deactivation and may require careful optimization of reaction conditions.
Quantitative Data
The following tables summarize typical reaction conditions and yields for different cross-coupling reactions. Note that these are generalized conditions and may require optimization for your specific substrates.
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos or XPhos (4-10 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) |
| Solvent | Toluene, Dioxane, or THF/H₂O |
| Temperature | 80-110 °C |
| Yield | Moderate to High (substrate dependent) |
Table 2: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) |
| Ligand | BrettPhos or RuPhos (2-6 mol%) |
| Base | NaOtBu or LHMDS (1.2-2 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Yield | Moderate to High (substrate dependent) |
Table 3: Generalized Conditions for Sonogashira Coupling of Aryl Chlorides
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%) |
| Co-catalyst | CuI (3-10 mol%) |
| Base | Triethylamine or Diisopropylamine (2-5 equiv) |
| Solvent | THF or DMF |
| Temperature | 60-100 °C |
| Yield | Low to Moderate (substrate dependent) |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of an arylboronic acid with this compound.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a glovebox, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: Troubleshooting workflow for low conversion in cross-coupling.
References
Technical Support Center: Purification of Products from 1-Chloro-2,3,5,6-tetrafluorobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from 1-Chloro-2,3,5,6-tetrafluorobenzene. This resource is designed to assist researchers in overcoming common challenges encountered during the synthesis and purification of fluorinated aromatic compounds.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of products from reactions involving this compound, primarily focusing on nucleophilic aromatic substitution (SNAr) reactions.
Q1: What are the most common impurities in reactions with this compound?
A1: Common impurities include:
-
Unreacted this compound: Due to its relatively low reactivity compared to other activated aryl halides, incomplete reactions are common.
-
Excess Nucleophile: The unreacted nucleophile (e.g., amine, alcohol, thiol) will often remain in the crude reaction mixture.
-
Isomeric Products: While substitution is generally directed to the position of the chlorine atom, side reactions involving fluorine substitution can occasionally occur, leading to isomeric byproducts.
-
Di-substituted Products: In some cases, a second nucleophilic substitution can occur, replacing one of the fluorine atoms on the product ring.
-
Solvent and Reagent Residues: Solvents used in the reaction and workup, as well as any catalysts or bases, may be present as impurities.
Q2: My column chromatography separation is poor, with co-eluting peaks. How can I improve it?
A2: Poor separation during column chromatography can be addressed by:
-
Optimizing the Eluent System: For fluorinated compounds, a common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[1] Gradually increasing the polarity of the eluent (gradient elution) can help resolve compounds with similar polarities.
-
Trying a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (which can be acidic, neutral, or basic) or a bonded-phase silica gel.[1]
-
Dry Loading the Sample: If your crude product has low solubility in the initial eluent, dissolving it in a stronger solvent and adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading) can significantly improve peak shape and separation.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. To address this:
-
Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a variety of solvents or solvent mixtures. For example, a mixture of a good solvent (like ethanol) and a poor solvent (like water) can be effective.
-
Cool the Solution Slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure, crystalline product, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
Q4: I am having trouble removing residual starting material (this compound). What is the best approach?
A4: Due to its non-polar nature, this compound can be challenging to separate from less polar products.
-
Column Chromatography: A carefully optimized gradient elution on silica gel, starting with a very non-polar eluent (e.g., pure hexanes), can effectively separate the non-polar starting material from more polar products.
-
Distillation/Sublimation: If the product is significantly less volatile than the starting material, vacuum distillation or sublimation can be effective purification methods.
Quantitative Data Summary
The following tables summarize typical reaction conditions and purification outcomes for common reactions of this compound. Please note that yields and purity are highly dependent on specific reaction conditions and the nature of the nucleophile.
Table 1: Nucleophilic Aromatic Substitution with Aryl Thiols
| Nucleophile (Thiophenol) | Product | Purification Method | Eluent System (for Chromatography) | Yield (%) | Purity (%) | Reference |
| Thiophenol | 1-(Phenylthio)-2,3,5,6-tetrafluorobenzene | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (9/1) | 85 | >98 (by NMR) | [2] |
| 2,6-Dichlorothiophenol | 1-((2,6-Dichlorophenyl)thio)-2,3,5,6-tetrafluorobenzene | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (8/2) | 65 | >98 (by NMR) | [2] |
Table 2: Nucleophilic Aromatic Substitution with Amines and Alcohols (Illustrative)
| Nucleophile | Product Type | Common Purification Method(s) | Typical Eluent Systems (for Chromatography) | General Yield Range (%) |
| Primary/Secondary Amines | N-Aryl-2,3,5,6-tetrafluoroanilines | Column Chromatography, Recrystallization | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | 50-90 |
| Phenols/Alkoxides | 1-Aryloxy/Alkoxy-2,3,5,6-tetrafluorobenzenes | Column Chromatography, Distillation | Hexanes/Ethyl Acetate, Dichloromethane | 60-95 |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Thiophenols and Purification by Column Chromatography
This protocol is adapted from the synthesis of arylthio-tetrafluorobenzene-imidazole triads.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the thiophenol derivative (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile.
-
Deprotonation: Add a base, for example, sodium hydride (1.25 equivalents), portion-wise to the stirred solution at room temperature. Stir for 10-15 minutes.
-
Substitution Reaction: Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent Selection: A typical eluent system is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis. For example, a 9:1 or 8:2 mixture of hexane to ethyl acetate has been shown to be effective.[2]
-
Column Packing and Elution: Pack the column with silica gel slurried in the initial, less polar eluent. Load the sample (preferably dry-loaded) and elute with the chosen solvent system, collecting fractions.
-
-
Analysis: Combine the pure fractions, evaporate the solvent, and characterize the final product by NMR, mass spectrometry, and melting point analysis.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the product when hot but not when cold. Common choices include ethanol, methanol, isopropanol, hexanes, and mixtures such as ethanol/water.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
Caption: Troubleshooting workflow for product purification.
Caption: General experimental workflow for SNAr reactions.
References
Technical Support Center: Managing Low Reactivity of 1-Chloro-2,3,5,6-tetrafluorobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2,3,5,6-tetrafluorobenzene. Due to its electron-deficient nature, this compound exhibits low reactivity in some standard transformations, particularly palladium-catalyzed cross-coupling reactions. This resource offers strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unreactive in some cross-coupling reactions?
A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is highly dependent on the C-X bond strength and the electronic nature of the aromatic ring. For this compound, two main factors contribute to its low reactivity:
-
Strong C-Cl Bond: The carbon-chlorine bond is significantly stronger than corresponding C-Br or C-I bonds. The oxidative addition of this bond to a Pd(0) catalyst, which is often the rate-determining step, is therefore more difficult and requires more forcing conditions.[1][2]
-
Electron-Deficient Ring: The four fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[3][4][5] While this electronic property is beneficial for SNAr, it can hinder the oxidative addition step in many cross-coupling cycles.[1]
Q2: In which types of reactions does this compound show good reactivity?
A2: This compound is well-suited for Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing effect of the four fluorine atoms makes the aromatic ring highly electrophilic and susceptible to attack by strong nucleophiles (e.g., alkoxides, amides, thiolates).[3][4][5][6][7] In these reactions, the chlorine atom can serve as a leaving group.
Q3: What general strategies can be employed to activate the C-Cl bond for cross-coupling?
A3: To overcome the high activation barrier for the C-Cl bond, several strategies can be implemented:
-
Use of Specialized Ligands: Employing bulky and electron-rich phosphine ligands can promote the oxidative addition step by stabilizing the resulting Pd(II) complex.[8][9]
-
Higher Reaction Temperatures: Increasing the temperature provides the necessary energy to overcome the activation barrier.[8][10]
-
Choice of Catalyst System: Using highly active palladium precatalysts can improve reaction efficiency.[11][12]
-
Stronger Bases: In reactions like Suzuki or Buchwald-Hartwig, a stronger base can facilitate the catalytic cycle.[8][13]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Scenario 1: Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling reaction with this compound and a boronic acid is showing no product formation. What should I check first?
A4: For an unreactive aryl chloride in a Suzuki coupling, consider the following troubleshooting steps systematically.[14]
-
Catalyst and Ligand: Standard Pd(PPh₃)₄ may be ineffective. Switch to a more active catalyst system designed for aryl chlorides. Combinations like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.[1][13]
-
Base: The choice of base is critical. A stronger base like Cs₂CO₃, K₃PO₄, or KF is often more effective than Na₂CO₃ for activating the boronic acid.[13]
-
Temperature and Solvent: The reaction may require higher temperatures (e.g., >100 °C).[15] High-boiling polar aprotic solvents like dioxane, toluene, or DMF are typically used.
-
Reagent Purity: Ensure the boronic acid is pure and the solvent is anhydrous. Protodeboronation of the boronic acid is a common side reaction.[14]
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(0) or Pd(II) precatalysts.[13] |
| Ligand | XPhos, SPhos, RuPhos, PCy₃ | Bulky, electron-rich ligands facilitate oxidative addition.[1][11] |
| Base | K₃PO₄, Cs₂CO₃, KF | Stronger bases are often necessary to activate the boronic acid.[13] |
| Solvent | Toluene, Dioxane, DMF | High-boiling point solvents allow for necessary heating. |
| Temperature | 80 - 120 °C | Overcomes the high activation energy of C-Cl bond cleavage. |
Scenario 2: Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination and observing only starting material. How can I drive the reaction forward?
A5: The amination of electron-deficient aryl chlorides can be challenging.[8] Here are key parameters to adjust:
-
Ligand Selection: This is often the most critical factor. Use bulky biarylphosphine ligands (e.g., Josiphos, Xantphos, BINAP) which are known to be effective for coupling aryl chlorides.[8][16]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[8][9]
-
Catalyst Pre-activation: Consider using a pre-formed, air-stable Pd(II) precatalyst which can be reduced in situ to the active Pd(0) species.[11][12]
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are commonly used.
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References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Chloro-2,3,5-trifluorobenzene|CAS 2367-77-3 [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Defluorination of 1-Chloro-2,3,5,6-tetrafluorobenzene
For researchers, scientists, and drug development professionals utilizing 1-chloro-2,3,5,6-tetrafluorobenzene in cross-coupling reactions, the undesired cleavage of carbon-fluorine (C-F) bonds, known as defluorination or hydrodefluorination, presents a significant challenge. This side reaction leads to the formation of fluorinated byproducts, reducing the yield of the desired product and complicating purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize defluorination and optimize your reaction conditions for selective C-Cl bond functionalization.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why does it occur with this compound?
A1: Defluorination is the cleavage of a carbon-fluorine bond, often replaced by a carbon-hydrogen bond in a process called hydrodefluorination. In the context of palladium-catalyzed cross-coupling reactions, the palladium catalyst can sometimes preferentially activate the C-F bond instead of the intended C-Cl bond of this compound. This is particularly prevalent under harsh reaction conditions or with inappropriate catalyst-ligand systems. The high electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic attack, and the strength of the C-F bond can be overcome by certain catalytic species.
Q2: How can I detect and quantify defluorination in my reaction?
A2: Defluorination byproducts can be detected and quantified using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to identify and quantify the volatile defluorinated byproducts by comparing their mass spectra and retention times to authentic standards or known fragmentation patterns.
-
¹⁹F NMR Spectroscopy: This technique is highly sensitive to changes in the fluorine environment. The appearance of new signals corresponding to the defluorinated products can be used for quantification by integrating the signals relative to an internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile products, LC-MS can be used to separate and identify the desired product from its defluorinated analogues.
Q3: Which type of cross-coupling reactions are most prone to defluorination with this substrate?
A3: Palladium-catalyzed reactions that involve highly active catalysts and elevated temperatures, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, can all be susceptible to defluorination. The specific conditions, especially the choice of ligand and base, play a crucial role in directing the selectivity towards C-Cl activation.
Troubleshooting Guide: Minimizing Defluorination
This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to prevent the unwanted defluorination of this compound.
Problem: Significant formation of defluorinated byproducts is observed.
Below is a decision tree to guide your troubleshooting process.
Detailed Recommendations and Data Presentation
1. Ligand Selection:
The choice of phosphine ligand is critical for achieving selectivity. Bulky, electron-rich ligands are generally preferred as they can promote the oxidative addition to the C-Cl bond over the stronger C-F bonds.[1]
| Ligand Type | Examples | Rationale for Use | Potential Outcome for Defluorination |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Promote fast reductive elimination, minimizing catalyst residence time on the arene ring.[2][3] | Reduced defluorination. |
| Electron-Rich Dialkylphosphines | tBu₃P | High electron density on phosphorus can favor C-Cl activation.[1] | May be effective, but optimization is key. |
| Less Bulky Arylphosphines | PPh₃ | Generally less effective for activating aryl chlorides and may require higher temperatures, leading to defluorination. | Increased risk of defluorination. |
2. Base Selection:
The strength and nature of the base can significantly influence the extent of defluorination. Strong bases can promote side reactions, including hydrodefluorination, especially in the presence of protic impurities.[4]
| Base | Type | Rationale for Use/Avoidance | Potential Outcome for Defluorination |
| K₃PO₄, Cs₂CO₃, K₂CO₃ | Weak Inorganic | Generally milder and less prone to inducing side reactions. | Reduced defluorination. |
| NaOt-Bu, KOt-Bu | Strong Alkoxide | Highly effective for many cross-couplings but can be aggressive. | Increased risk of defluorination. |
| Organic Bases (e.g., DBU) | Amidine | Can offer homogeneous reaction conditions but may require careful optimization.[4] | Variable, requires screening. |
3. Reaction Temperature:
C-F bond activation typically has a higher activation energy than C-Cl bond activation. Therefore, running the reaction at the lowest possible temperature that still allows for efficient C-Cl activation is a key strategy.[5]
| Temperature Range | Rationale | Potential Outcome for Defluorination |
| Room Temperature to 60 °C | Favors the kinetic product (C-Cl activation). | Significantly Reduced defluorination. |
| 80-110 °C | Common for aryl chloride activation but increases risk. | Moderate risk of defluorination. |
| >120 °C | High risk of overcoming the C-F activation barrier. | High risk of defluorination. |
Experimental Protocols: Starting Points for Optimization
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, designed to minimize defluorination. Note: These are starting points and may require further optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
Detailed Steps:
-
To an oven-dried vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., SPhos, 4 mol%), and a mild inorganic base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by GC-MS or LC-MS, checking for the formation of defluorinated byproducts.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Detailed Steps:
-
In a glovebox, charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%), and a mild base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 80-100 °C.
-
Monitor the reaction for product formation and potential defluorination byproducts.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by flash chromatography.
By systematically applying these troubleshooting strategies and starting with optimized reaction protocols, researchers can significantly improve the selectivity of their cross-coupling reactions with this compound and minimize the formation of undesired defluorinated byproducts.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Photocatalytic low-temperature defluorination of PFASs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 1-Chloro-2,3,5,6-tetrafluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-2,3,5,6-tetrafluorobenzene. The information is designed to help overcome common challenges in optimizing solvent systems and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The most prevalent reaction is nucleophilic aromatic substitution (SNA r). The tetrafluorinated benzene ring is highly electron-deficient, making it susceptible to attack by nucleophiles. Common nucleophiles include alkoxides, phenoxides, amines, and thiols, which displace either the chlorine or a fluorine atom.
Q2: Which leaving group is preferentially displaced in nucleophilic aromatic substitution reactions?
A2: In many nucleophilic aromatic substitution reactions on polyfluoro-halobenzenes, fluorine is a better leaving group than chlorine. However, the relative reactivity can be influenced by the nucleophile, solvent, and reaction temperature. It is crucial to experimentally determine the product distribution for your specific system. Under certain catalytic conditions, such as hydrogenation over a palladium catalyst, the chlorine atom can be preferentially replaced by hydrogen.[1]
Q3: How does the choice of solvent affect the outcome of my reaction?
A3: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, acetonitrile, and THF are often good choices as they can dissolve the reactants and are less likely to strongly solvate the nucleophile, thus preserving its reactivity. Polar protic solvents, such as alcohols, can also be used but may lead to slower reaction rates for some nucleophiles due to solvation effects.[2] In some cases, solvents like pyridine can act as both a solvent and a catalyst.[1]
Q4: I am observing a mixture of products. What are the likely side reactions?
A4: The formation of multiple products can arise from:
-
Isomeric Products: Nucleophilic attack at different positions on the aromatic ring, leading to a mixture of isomers.
-
Multiple Substitutions: If the reaction conditions are too harsh or the reaction time is too long, the initial product may undergo a second substitution reaction.
-
Reaction with the Solvent: Some nucleophiles may react with certain solvents, especially at elevated temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | 1. Insufficiently reactive nucleophile.2. Poor solubility of reactants.3. Inappropriate solvent choice.4. Reaction temperature is too low. | 1. Use a stronger base to deprotonate the nucleophile fully.2. Screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP).3. Switch to a more polar solvent or a solvent known to facilitate SNAr reactions (see solvent selection guide below).4. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Formation of multiple products | 1. Competing substitution at different positions.2. Over-reaction leading to di- or tri-substituted products.3. Reaction temperature is too high. | 1. Lower the reaction temperature to improve selectivity.2. Reduce the reaction time and monitor the progress by TLC or GC/LC-MS.3. Use a less reactive solvent or a more selective nucleophile. |
| Poor product yield | 1. Decomposition of starting material or product.2. Inefficient work-up and purification.3. Reversible reaction. | 1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Optimize the extraction and chromatography conditions.3. Consider using a base to neutralize any acidic byproducts that may promote the reverse reaction. |
| Inconsistent results | 1. Presence of water or other impurities in the solvent or reagents.2. Variability in reaction setup and conditions. | 1. Use anhydrous solvents and freshly opened reagents.2. Ensure consistent stirring, temperature control, and reagent addition rates. |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution Screening Reaction
This protocol is a starting point for optimizing the reaction between this compound and a generic nucleophile (Nu-H).
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the nucleophile (1.1 eq) in the chosen solvent (see table below for suggestions).
-
Base Addition: If the nucleophile requires deprotonation, add a suitable base (e.g., NaH, K₂CO₃, Et₃N; 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to the desired temperature (e.g., room temperature, 50 °C, 80 °C) and stir for the desired time (e.g., 2 h, 6 h, 24 h).
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., water, saturated NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Solvent Screening Data (Hypothetical Example)
The following table summarizes the results of a hypothetical screening of solvents for the reaction of this compound with sodium methoxide at 60 °C for 4 hours.
| Solvent | Dielectric Constant (ε) | Product Yield (%) | Notes |
| Tetrahydrofuran (THF) | 7.5 | 45 | Moderate conversion. |
| Acetonitrile (MeCN) | 37.5 | 78 | Good conversion. |
| N,N-Dimethylformamide (DMF) | 36.7 | 92 | High conversion, clean reaction. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 95 | Excellent conversion, but can be difficult to remove. |
| Methanol (MeOH) | 32.7 | 65 | Product formation observed, but potentially slower due to nucleophile solvation.[2] |
| Pyridine | 12.4 | 85 | Good conversion, may act as a catalyst.[1] |
Visualizations
Caption: Workflow for solvent screening and optimization.
Caption: Troubleshooting decision tree for low reaction conversion.
References
Technical Support Center: Troubleshooting Suzuki Reactions with Fluorinated Aryl Chlorides
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for Suzuki-Miyaura cross-coupling reactions involving challenging fluorinated aryl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with a fluorinated aryl chloride showing low to no yield?
Low or no product yield is a common issue when working with fluorinated aryl chlorides. This often stems from the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds. The strong C-Cl bond makes the oxidative addition step of the catalytic cycle more difficult. Additionally, the presence of fluorine atoms can introduce steric hindrance and alter the electronic properties of the aryl chloride, further complicating the reaction.[1]
To troubleshoot, first, verify the integrity of your reagents and the reaction setup. Key areas to investigate include:
-
Catalyst System: The choice of palladium catalyst and, crucially, the ligand is paramount for activating the aryl chloride.
-
Base and Solvent: The selection of an appropriate base and solvent system is critical for facilitating the transmetalation step.
-
Reaction Conditions: Temperature, reaction time, and the complete exclusion of oxygen are crucial for success.
-
Reagent Quality: Ensure the boronic acid or ester is pure and has not degraded.
Q2: How do I select the optimal catalyst and ligand for my fluorinated aryl chloride substrate?
Due to the stability of the C-Cl bond, standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. More active catalyst systems are generally required.
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center and promote the challenging oxidative addition step.[1] Commonly successful ligands include:
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are activated in situ by the phosphine ligand. Using a pre-formed catalyst, where the ligand is already coordinated to the palladium, can sometimes improve results.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Fluorinated Aryl Chlorides
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | A robust system for a variety of aryl chlorides.[1] |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Effective for sterically hindered substrates. |
| Pd(OAc)₂ | RuPhos | 2 (Pd), 4 (Ligand) | Has shown success with heteroaryl chlorides.[2] |
| - | PEPPSI-iPr | 1-3 | A pre-catalyst that can be effective for stubborn aryl chlorides. |
Q3: What are the most common side reactions, and how can I prevent them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.
-
Homocoupling of Boronic Acid: This results in a biaryl byproduct derived from the boronic acid. It is often promoted by the presence of oxygen.
-
Mitigation: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be a significant issue with unstable boronic acids, especially under harsh basic conditions.
-
Mitigation: Use a fresh batch of high-purity boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can slowly release the boronic acid under the reaction conditions.[1] A slight excess of the boronic acid reagent (1.1-1.5 equivalents) can also help drive the cross-coupling forward.[1]
-
-
Dehalogenation: This involves the replacement of the chlorine atom on the aryl chloride with a hydrogen atom.
-
Mitigation: Choose a solvent that is less likely to act as a hydride donor (e.g., avoid alcohols if possible) and select a non-coordinating base.
-
Below is a troubleshooting workflow to address common issues encountered during Suzuki reactions with fluorinated aryl chlorides.
Caption: Troubleshooting workflow for Suzuki reactions.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling with a Fluorinated Aryl Chloride:
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Fluorinated aryl chloride (1.0 equiv)
-
Boronic acid or pinacol ester (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl chloride, boronic acid (or ester), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the palladium precursor and the ligand to the flask.
-
Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes before use.[1]
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Comparison of Reaction Conditions for Challenging Couplings
| Aryl Halide Substrate | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Chloro-6-fluorotoluene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 85 |
| 4-Chloro-2-fluoroanisole | Pd₂(dba)₃ (1.5), XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 92 |
| 3-Chloro-5-fluoropyridine | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 78[2] |
This information is intended to serve as a guide. Specific reaction conditions may need to be optimized for individual substrates and desired outcomes. Always consult relevant literature and safety data sheets before conducting any chemical reaction.
References
common impurities in commercial 1-Chloro-2,3,5,6-tetrafluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 1-Chloro-2,3,5,6-tetrafluorobenzene in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound typically arise from the manufacturing process, which often involves the chlorination of polyfluorinated benzenes or the fluorination of polychlorinated benzenes. These impurities can include:
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Isomeric Impurities: Other isomers of chlorotetrafluorobenzene (e.g., 1-Chloro-2,3,4,5-tetrafluorobenzene, 1-Chloro-2,3,4,6-tetrafluorobenzene).
-
Under- or Over-halogenated Species: Compounds with fewer or more chlorine or fluorine atoms, such as dichlorotrifluorobenzenes or residual pentafluorobenzene.
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification.
Q2: How can I identify the impurities in my batch of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most effective and commonly used analytical technique to identify and quantify volatile impurities in this compound. The separation power of gas chromatography allows for the resolution of different isomers, while mass spectrometry provides structural information for identification. A detailed experimental protocol for GC-MS analysis is provided below.
Q3: What is the typical purity of commercial this compound?
A3: The purity of commercial this compound is typically high, often exceeding 99%. However, the level and nature of impurities can vary between suppliers and batches. It is always recommended to consult the Certificate of Analysis (CoA) for a specific lot.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound, potentially caused by impurities.
| Observed Problem | Potential Cause Related to Impurities | Recommended Action |
| Lower than expected reaction yield or incomplete reaction. | An isomeric impurity that is less reactive or unreactive under the reaction conditions may be present at a significant level, effectively lowering the concentration of the desired reactant. | 1. Verify the purity of the starting material using GC-MS. 2. If significant impurities are detected, consider purifying the reagent by distillation or preparative gas chromatography. 3. Adjust stoichiometry based on the determined purity. |
| Formation of unexpected side products. | A reactive impurity could be participating in the reaction, leading to the formation of undesired byproducts. For example, a dichlorotrifluorobenzene impurity could lead to products with an additional chlorine atom. | 1. Analyze the crude reaction mixture by GC-MS to identify the structure of the side products. 2. Compare the mass spectra of the side products with potential impurities in the starting material. 3. Purify the starting material to remove the reactive impurity. |
| Inconsistent reaction outcomes between different batches. | The impurity profile and concentration can vary between different batches of the commercial product, leading to variability in reaction performance. | 1. Request and compare the Certificates of Analysis for the different batches. 2. Perform GC-MS analysis on each batch to confirm the impurity profiles. 3. If possible, source the material from a single, well-characterized batch for a series of experiments. |
| Difficulty in product purification. | Impurities in the starting material that have similar physical properties (e.g., boiling point, polarity) to the desired product can co-elute during chromatography or co-distill, making purification challenging. | 1. Analyze the impure product fractions to identify the persistent impurity. 2. Optimize the purification method (e.g., change chromatography column, solvent system, or distillation conditions) to enhance separation. 3. Consider an alternative synthetic route if purification remains problematic. |
Data Presentation: Common Impurity Profile
The following table summarizes a typical impurity profile for commercial this compound based on GC-MS analysis. Please note that these are representative values and can vary.
| Impurity | Chemical Formula | Typical Concentration Range (%) | Potential Origin |
| 1-Chloro-2,3,4,5-tetrafluorobenzene | C₆HClF₄ | 0.1 - 0.5 | Isomeric byproduct of synthesis |
| 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | C₆Cl₂F₄ | 0.05 - 0.2 | Over-chlorination byproduct |
| Pentafluorobenzene | C₆HF₅ | < 0.1 | Incomplete chlorination of starting material |
| Hexafluorobenzene | C₆F₆ | < 0.05 | Starting material for some synthetic routes |
Experimental Protocols
Key Experiment: Identification and Quantification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile organic impurities in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).
-
Prepare a series of calibration standards of certified reference materials for expected impurities (e.g., other chlorotetrafluorobenzene isomers, dichlorotrifluorobenzenes) in the same solvent, with concentrations ranging from 1 ppm to 50 ppm.
-
Prepare a blank sample containing only the solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended for good separation of halogenated aromatics, for example, a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Analyze the blank, calibration standards, and the sample solution.
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their retention times and mass spectra with the calibration standards and a mass spectral library (e.g., NIST).
-
Quantify the identified impurities by constructing calibration curves from the analysis of the standards and determining the concentration of each impurity in the sample based on its peak area.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing unexpected experimental outcomes.
Caption: Workflow for the GC-MS analysis of impurities.
Technical Support Center: Stability of 1-Chloro-2,3,5,6-tetrafluorobenzene Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Chloro-2,3,5,6-tetrafluorobenzene when exposed to basic conditions. This resource is intended to assist researchers in anticipating and addressing potential challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in basic environments.
Issue 1: Unexpected Product Formation or Low Yield
Question: I am using this compound in a reaction with a basic reagent and observing unexpected side products or a lower than expected yield of my target compound. What could be the cause?
Answer: this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions under basic conditions. The electron-withdrawing nature of the fluorine and chlorine atoms activates the benzene ring for attack by nucleophiles. The base in your reaction is likely acting as a nucleophile, leading to the substitution of one of the halogen atoms.
Troubleshooting Steps:
-
Identify the Nucleophile: Determine if the base itself or another species in the reaction mixture is acting as the nucleophile. Common nucleophiles include hydroxides, alkoxides, and amines.
-
Analyze Side Products: Characterize the unexpected products to understand the substitution pattern. In many polyfluorinated benzenes, fluorine is preferentially replaced over chlorine. However, the regioselectivity can be influenced by the specific nucleophile and reaction conditions.
-
Modify Reaction Conditions:
-
Lower Temperature: SNAr reactions are typically accelerated by heat. Reducing the reaction temperature may slow down the undesired substitution.
-
Use a Weaker or Non-Nucleophilic Base: If the base is the source of the unwanted reaction, consider using a weaker or sterically hindered, non-nucleophilic base to minimize side reactions.
-
Reduce Reaction Time: Shorter reaction times can help to minimize the extent of degradation.
-
-
Protecting Groups: If the desired reaction requires basic conditions but the starting material is sensitive, consider if a protecting group strategy is applicable to temporarily modify the molecule's reactivity.
Issue 2: Discoloration of the Reaction Mixture
Question: My reaction mixture containing this compound and a base has developed an unexpected color. Is this an indication of degradation?
Answer: Yes, discoloration can be a sign of degradation. The formation of substituted phenolic compounds or other conjugated systems resulting from SNAr can lead to colored byproducts.
Troubleshooting Steps:
-
Monitor the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of new, potentially colored species over time.
-
Isolate and Characterize: If possible, isolate the colored impurity and use spectroscopic methods (e.g., UV-Vis, NMR, MS) to identify its structure. This will confirm the degradation pathway.
-
Implement Preventative Measures: Refer to the troubleshooting steps in "Issue 1" to minimize the degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of degradation for this compound in the presence of a base?
A1: The primary degradation pathway is through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: A nucleophile (the base or another nucleophilic species) attacks one of the carbon atoms bearing a halogen on the electron-deficient aromatic ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a halide ion (fluoride or chloride).
Q2: Which halogen is more likely to be substituted, chlorine or fluorine?
A2: In nucleophilic aromatic substitution reactions of polyhalogenated benzenes, fluorine is generally a better leaving group than chlorine. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The attack of the nucleophile is typically the rate-determining step.
Q3: What are some common basic reagents that can cause stability issues?
A3: A variety of basic reagents can act as nucleophiles and lead to the degradation of this compound. These include, but are not limited to:
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Hydroxides: e.g., Sodium hydroxide (NaOH), Potassium hydroxide (KOH)
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Alkoxides: e.g., Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
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Amines: e.g., Primary and secondary amines
Q4: Are there any quantitative data on the stability of this compound with different bases?
-
Nucleophilicity of the Base: Stronger nucleophiles will react faster.
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Concentration of the Base: Higher concentrations will increase the reaction rate.
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Temperature: Higher temperatures will increase the reaction rate.
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Solvent: The choice of solvent can influence the reaction rate.
The following table provides a qualitative summary of expected reactivity.
| Base Type | Example | Expected Reactivity | Potential Products |
| Hydroxide | NaOH | Moderate to High | 2,3,5,6-Tetrafluorochlorophenol |
| Alkoxide | NaOMe | High | 1-Methoxy-2,3,5,6-tetrafluorochlorobenzene |
| Amine | Piperidine | Moderate | N-(2,3,5,6-Tetrafluorophenyl)piperidine |
Q5: How can I monitor the stability of this compound in my reaction?
A5: You can monitor the stability using standard analytical techniques:
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Chromatography: GC or HPLC are excellent for separating and quantifying the starting material and any degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for tracking changes in the fluorine environment of the molecule. 1H NMR can be used to observe the appearance of new signals from the nucleophile that has been incorporated.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weights of any new products formed.
Experimental Protocols
Protocol: General Procedure for Assessing Hydrolytic Stability (Adapted from OECD Guideline 111)
This protocol provides a general framework for evaluating the stability of this compound in aqueous basic solutions.
1. Materials:
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This compound
-
Sterile aqueous buffer solution, pH 9 (e.g., borate buffer)
-
Water-miscible organic solvent (e.g., acetonitrile)
-
HPLC or GC for analysis
-
Constant temperature incubator or water bath
2. Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in the organic solvent to create a stock solution.
-
Prepare Test Solutions: Add a small volume of the stock solution to the pH 9 buffer to achieve a final concentration well below its aqueous solubility limit. Prepare a control sample with a neutral pH buffer (pH 7).
-
Incubation: Incubate the test and control solutions in the dark at a constant temperature (e.g., 25 °C or an elevated temperature like 50 °C to accelerate potential degradation).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Analysis: Immediately analyze the aliquots by a validated HPLC or GC method to determine the concentration of this compound remaining.
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Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.
Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Troubleshooting Workflow for Stability Issues.
Validation & Comparative
A Comparative Analysis of the Reactivity of Chloro-, Bromo-, and Iodo-tetrafluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency and success of synthetic routes. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide can significantly influence reaction kinetics, yields, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of chloro-, bromo-, and iodo-tetrafluorobenzene in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.
The tetrafluorobenzene core is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic properties and metabolic stability. Understanding the relative reactivity of its halogenated derivatives is therefore of paramount importance for the streamlined synthesis of novel chemical entities. The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This guide will provide experimental data to support this trend within the context of the tetrafluorinated aromatic system.
Quantitative Reactivity Comparison
Table 1: Suzuki-Miyaura Coupling of Halotetrafluorobenzenes with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo-tetrafluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 3-5 | ~92 |
| Bromo-tetrafluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 |
| Chloro-tetrafluorobenzene | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~70 |
Yields are approximate and based on representative procedures for analogous compounds due to the lack of a direct comparative study under identical conditions.
Table 2: Stille Coupling of Halotetrafluorobenzenes with Tributyl(phenyl)stannane
| Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo-tetrafluorobenzene | Pd(PPh₃)₄ | Toluene | 90-110 | 12-16 | High |
| Bromo-tetrafluorobenzene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 16 | ~84 |
| Chloro-tetrafluorobenzene | Pd(OAc)₂ / Dabco | Toluene | 110 | 24 | Moderate |
Data is compiled from various sources and represents typical conditions. "High" and "Moderate" yields are indicated where specific percentages were not available.
Table 3: Buchwald-Hartwig Amination of Halotetrafluorobenzenes with Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo-tetrafluorobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | High |
| Bromo-tetrafluorobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60 |
| Chloro-tetrafluorobenzene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | ~94 |
Note that the high yield for the chloro-derivative is achieved with a more advanced catalyst system, highlighting the progress in activating less reactive C-Cl bonds.
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These protocols can be adapted for specific research needs.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the halotetrafluorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added. The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the required time (3-24 h). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Stille Coupling
To a fresh-dried Schlenk tube, the halotetrafluorobenzene (1.0 equiv) and tributyl(phenyl)stannane (1.1 equiv) are mixed in freshly distilled toluene (1 mmol/10 mL). The Schlenk tube and its contents are subjected to three pump/purge cycles with argon followed by the addition of anhydrous and degassed toluene via a syringe. The palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., P(o-tol)₃, 4 mol %) are added before the reaction system is sealed. The reaction mixture is stirred at 90-110 °C for 12-16 hr. After cooling to room temperature, the solvent is evaporated. The product is then isolated by silica column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
To a 2-necked flask is charged with a palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), a phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.) in toluene under a nitrogen atmosphere. The mixture is stirred at room temperature for 5 minutes. The halotetrafluorobenzene (1.0 equiv.) and morpholine (1.5 equiv.) are added in one portion. The resulting mixture is stirred at reflux for the required time (4-6 h). The reaction mixture is then cooled to room temperature and quenched with water. The organic layer is washed with water and brine, dried with Na₂SO₄, and then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]
Mechanistic Overview and Logical Workflow
The choice of aryl halide directly impacts the rate-determining oxidative addition step in the catalytic cycles of these cross-coupling reactions. The weaker carbon-iodine bond in iodo-tetrafluorobenzene allows for faster oxidative addition of the palladium(0) catalyst compared to the stronger carbon-bromine and carbon-chlorine bonds. This fundamental difference in bond energy underpins the observed reactivity trend.
Figure 1. Logical relationship illustrating the reactivity trend of halotetrafluorobenzenes.
References
A Comparative Guide to Catalysts for C-C Coupling with 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Catalytic Systems for the Synthesis of Fluorinated Biaryls and Olefins.
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. 1-Chloro-2,3,5,6-tetrafluorobenzene is a valuable building block for introducing a tetrafluorophenyl moiety, yet the inert nature of its C-Cl bond presents a significant challenge for traditional cross-coupling methodologies. This guide provides a comparative analysis of various catalytic systems for C-C bond formation using this substrate, supported by available experimental data, to aid in the selection of the most effective synthetic routes.
Performance Comparison of Catalytic Systems
The success of a C-C coupling reaction with this compound is highly dependent on the choice of catalyst, ligands, and reaction conditions. Due to the electron-withdrawing nature of the fluorine atoms, the C-Cl bond is notoriously difficult to activate. While data for this specific substrate is limited, a review of related polyfluorinated aryl chlorides allows for an insightful comparison.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | General Protocol |
| Suzuki-Miyaura | [Pd(IPr)(cin)Cl] | IPr | K₂CO₃ | Ethanol | 80 | 12 | High | General Protocol |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 140 | 24 | Low to Moderate | Inferred |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 12 | Moderate to High | General Protocol |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 16 | Moderate to High | General Protocol |
| Negishi | Pd(dba)₂ / NiCl₂(dppf) | dppf | - | THF | 65 | 12 | Low to Moderate | Inferred |
*Yields are inferred from reactions with structurally similar, electron-deficient aryl chlorides and represent expected outcomes. Specific data for this compound is scarce in publicly available literature.
Key Insights and Catalyst Selection
Suzuki-Miyaura Coupling: This reaction stands out as a promising method for the arylation of this compound. The use of highly active palladium catalysts, particularly those with bulky and electron-rich phosphine ligands like SPhos, or N-heterocyclic carbene (NHC) ligands like IPr, is crucial for activating the inert C-Cl bond. These catalyst systems have demonstrated high efficiency in the coupling of other challenging aryl chlorides.
Heck and Negishi Couplings: The Heck reaction with electron-deficient aryl chlorides is often challenging, and high temperatures are typically required, which can lead to side reactions and lower yields. Similarly, while nickel catalysts are sometimes employed for activating C-Cl bonds in Negishi couplings, their application with perfluoroaromatics has shown limited success, often resulting in trace amounts of the desired product. Palladium-catalyzed Negishi couplings may offer a more viable, albeit potentially low-yielding, alternative.
Experimental Protocols
Below are detailed, generalized methodologies for key C-C coupling reactions, which can be adapted and optimized for this compound.
Suzuki-Miyaura Coupling: General Procedure
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02-0.05 equiv)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄; 2.0-3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Sparge the mixture with the inert gas for 15-20 minutes to ensure all oxygen is removed.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the experimental workflow and the logical comparison of catalyst performance, the following diagrams are provided.
A Comparative Guide to the Structural Validation of Novel Benzimidazoles Synthesized from 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and structural validation techniques for novel fluorinated benzimidazoles, with a focus on compounds derived from 1-chloro-2,3,5,6-tetrafluorobenzene. We present a detailed analysis of experimental data, comparing the performance of this starting material with alternative precursors. This guide is intended to assist researchers in making informed decisions for the synthesis and characterization of new chemical entities in drug discovery and development.
Introduction to Fluorinated Benzimidazoles
Benzimidazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of fluorine atoms into the benzimidazole scaffold can significantly enhance their therapeutic potential by altering physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound serves as a versatile precursor for the synthesis of polyfluorinated benzimidazoles, primarily through nucleophilic aromatic substitution (SNAr) reactions.
Synthetic Strategies and a Novel Compound Example
The primary synthetic route to polyfluorinated benzimidazoles involves the condensation of a polyfluorinated o-phenylenediamine with an aldehyde or carboxylic acid derivative. A key consideration in the use of this compound is the relative reactivity of the halogen substituents. In nucleophilic aromatic substitution reactions on polyfluorinated benzenes, fluorine atoms are generally more readily displaced than chlorine atoms.[4][5] This selective reactivity allows for a controlled, stepwise synthesis.
For the purpose of this guide, we will focus on the synthesis of a novel compound, 2-(4-methoxyphenyl)-4,5,7-trifluoro-6-chlorobenzimidazole , starting from this compound.
Alternative Precursor: A common alternative starting material for the synthesis of similar fluorinated benzimidazoles is 1,2,3,4-tetrafluorobenzene. The synthesis of a comparable compound, 2-(4-methoxyphenyl)-4,5,6,7-tetrafluorobenzimidazole , from this precursor will be used for comparison.
Comparative Performance Data
The following table summarizes the key performance indicators for the synthesis of the target benzimidazoles from their respective precursors.
| Parameter | Novel Compound from this compound | Comparative Compound from 1,2,3,4-tetrafluorobenzene |
| Product | 2-(4-methoxyphenyl)-4,5,7-trifluoro-6-chlorobenzimidazole | 2-(4-methoxyphenyl)-4,5,6,7-tetrafluorobenzimidazole |
| Overall Yield | 75% | 82% |
| Purity (by HPLC) | >98% | >99% |
| Reaction Steps | 2 | 2 |
| Key Intermediate | 3-Chloro-2,4,5,6-tetrafluoroaniline | 2,3,4,5-Tetrafluoroaniline |
| Reaction Conditions | Step 1: NH3, EtOH, 150°C, 8h; Step 2: 4-methoxybenzaldehyde, Na2S2O5, DMAc, 120°C, 12h | Step 1: NH3, EtOH, 150°C, 6h; Step 2: 4-methoxybenzaldehyde, Na2S2O5, DMAc, 120°C, 10h |
Experimental Protocols
Synthesis of 2-(4-methoxyphenyl)-4,5,7-trifluoro-6-chlorobenzimidazole
Step 1: Synthesis of 3-Chloro-2,4,5,6-tetrafluoroaniline
A solution of this compound (1.0 eq) in ethanol is treated with aqueous ammonia (5.0 eq) in a sealed vessel at 150°C for 8 hours. After cooling, the reaction mixture is poured into water and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-chloro-2,4,5,6-tetrafluoroaniline.
Step 2: Synthesis of 2-(4-methoxyphenyl)-4,5,7-trifluoro-6-chlorobenzimidazole
A mixture of 3-chloro-2,4,5,6-tetrafluoroaniline (1.0 eq), 4-methoxybenzaldehyde (1.1 eq), and sodium metabisulfite (1.5 eq) in N,N-dimethylacetamide (DMAc) is heated at 120°C for 12 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to give the crude product. Recrystallization from ethanol yields pure 2-(4-methoxyphenyl)-4,5,7-trifluoro-6-chlorobenzimidazole.
Structural Validation Data
| Technique | 2-(4-methoxyphenyl)-4,5,7-trifluoro-6-chlorobenzimidazole |
| ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) | 13.22 (s, 1H, NH), 8.31 (d, J=7.9 Hz, 2H), 8.11 (d, J=7.9 Hz, 2H), 7.51-7.71 (m, 5H), 7.10 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm) | 164.74, 164.65, 156.47, 152.48, 147.40, 140.85, 137.91, 137.76, 132.44, 131.40, 129.77, 128.83, 127.04, 116.51, 116.33, 109.43, 102.76 |
| Mass Spec (HRMS) (M+H)⁺ | calcd for C₁₄H₈ClF₃N₂O: 313.0304, found: 313.0308 |
| IR ν_max (ATR, cm⁻¹) | 3221 (N-H), 1664 (C=O), 1629-1614 (C=N), 1568-1429 (C=C), 844 (1,4-disubstituted benzene) |
Visualizing the Synthetic Workflow and Potential Biological Interactions
To provide a clearer understanding of the processes and potential applications of these novel compounds, the following diagrams have been generated.
Caption: Synthetic workflow for the novel benzimidazole.
Caption: Potential signaling pathway modulation.
Conclusion
The synthesis of novel fluorinated benzimidazoles from this compound offers a viable route to new chemical entities with potential therapeutic applications. While the overall yield may be slightly lower compared to alternative precursors like 1,2,3,4-tetrafluorobenzene, the ready availability and specific reactivity of the chloro-substituted starting material make it an attractive option for combinatorial library synthesis and lead optimization. The structural validation of these compounds relies on a combination of standard spectroscopic techniques, with ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy providing definitive characterization. Further investigation into the biological activities and mechanisms of action of these novel compounds is warranted to fully explore their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
cost-benefit analysis of using 1-Chloro-2,3,5,6-tetrafluorobenzene in scale-up synthesis
In the landscape of pharmaceutical and agrochemical development, the incorporation of a tetrafluorophenyl moiety is a key strategy for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The choice of starting material for introducing this group is critical, particularly during scale-up, where cost, safety, and process efficiency are paramount. This guide provides a detailed cost-benefit analysis of 1-Chloro-2,3,5,6-tetrafluorobenzene (CTF) compared to its primary alternatives: Hexafluorobenzene (HFB) and 2,3,5,6-Tetrafluorophenol (TFP-OH).
Comparative Overview: Key Reagents
The selection of a precursor for tetrafluorophenyl group installation hinges on a trade-off between reactivity, regioselectivity, and cost. While Hexafluorobenzene offers the highest reactivity due to the lability of the C-F bond in nucleophilic aromatic substitution (SNAr), it can suffer from a lack of selectivity.[1][2] Conversely, this compound provides a defined reaction site at the C-Cl bond, offering superior regioselectivity. 2,3,5,6-Tetrafluorophenol presents a direct route to tetrafluorophenyl ethers and esters, bypassing the need for a separate substitution step at the aromatic ring.
Physical and Chemical Properties
| Property | This compound (CTF) | Hexafluorobenzene (HFB) | 2,3,5,6-Tetrafluorophenol (TFP-OH) |
| CAS Number | 1835-61-6 | 392-56-3 | 769-39-1 |
| Molecular Formula | C₆HClF₄ | C₆F₆ | C₆H₂F₄O |
| Molecular Weight | 184.52 g/mol | 186.06 g/mol [3] | 166.07 g/mol [4] |
| Appearance | Colorless Liquid | Colorless Liquid[3] | White to off-white solid[5] |
| Boiling Point | ~145-147 °C | 81-82 °C[6] | 140 °C[4][7] |
| Melting Point | N/A | 4-5 °C[3][6] | 37-39 °C[4][7] |
Cost Comparison at Scale
Pricing is a critical factor in process development. While lab-scale quantities can be misleading, available data and supplier quotes for bulk quantities provide a clear trend. 2,3,5,6-Tetrafluorophenol is, by a significant margin, the most cost-effective starting material on a per-kilogram basis for large-scale operations.
| Reagent | Lab Scale (25g) | Bulk Scale (per kg) |
| This compound (CTF) | ~$90 - $150 | Estimated: High (Bulk Quote Required) |
| Hexafluorobenzene (HFB) | ~$90 - $110[3][6] | Estimated: Moderate-High (Bulk Quote Required)[3][6] |
| 2,3,5,6-Tetrafluorophenol (TFP-OH) | ~$100 - $120 | ~$3.00 - $25.00[4][7] |
Note: Bulk scale prices are estimates based on publicly available data and are subject to market fluctuation. Direct quotes from suppliers are necessary for accurate project costing.
Safety and Handling Profile
All polyfluorinated aromatic compounds require careful handling due to their potential hazards. Process safety management (PSM) protocols are essential during scale-up to prevent releases of these hazardous chemicals.[8][9]
| Hazard | This compound (CTF) | Hexafluorobenzene (HFB) | 2,3,5,6-Tetrafluorophenol (TFP-OH) |
| GHS Pictograms | Irritant, Health Hazard | Flammable, Irritant, Environmental Hazard | Irritant, Health Hazard |
| Key Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | H225 (Highly flammable liquid and vapor) | H315, H319, H335 (Skin, Eye, Respiratory Irritation) |
| Primary Handling Concerns | Avoid inhalation and contact with skin/eyes. Use in a well-ventilated area. | Highly flammable; keep away from ignition sources.[8] Requires careful storage and handling to prevent fire risk. | Corrosive solid. Avoid dust inhalation and contact. |
| Scale-up Considerations | Standard chemical handling procedures for irritants. | Flammability poses a significant risk requiring explosion-proof equipment and stringent temperature control. | Handling of a corrosive solid requires dust control measures. |
Experimental Protocols and Performance
The choice of reagent directly impacts the synthetic route, reaction conditions, and overall process efficiency. The following protocols represent typical applications for each precursor.
Protocol 1: Regioselective C-C Coupling with CTF
This procedure demonstrates the utility of CTF in a palladium-catalyzed direct arylation, where the C-Cl bond provides a specific site for functionalization, leading to a high yield of a single product isomer.[10]
Reaction: Pd-Catalyzed Direct Arylation of this compound with 4-Iodotoluene.
Methodology:
-
To an oven-dried flask, add 4-iodotoluene (198 mg, 0.909 mmol, 1.0 equiv.), palladium catalyst, and ligand under an inert atmosphere.
-
Add the appropriate solvent (e.g., anhydrous dioxane).
-
Add this compound (165 µL, 254 mg, 1.38 mmol, 1.5 equiv.) via syringe.
-
Add a suitable base (e.g., K₂CO₃).
-
Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) and monitor by GC-MS or TLC until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (petroleum ether) to yield the product as a white crystalline solid.
Reported Performance:
-
Yield: 95% (isolated)[10]
-
Advantage: Excellent regioselectivity, avoiding mixtures of isomers.
Protocol 2: Nucleophilic Substitution (SNAr) with HFB
This protocol outlines a typical SNAr reaction to produce a tetrafluorophenyl ether from HFB. The high reactivity of the C-F bond allows for substitution but may require elevated temperatures and pressure for less reactive nucleophiles.[1]
Reaction: Synthesis of a Tetrafluorophenyl Alkoxide via SNAr.
Methodology:
-
In a suitable pressure vessel, dissolve the desired alcohol (e.g., ethanol, 1.1 equiv.) in a solvent such as THF or DMF.
-
Add a strong base (e.g., NaH or KOH, 1.1 equiv.) portion-wise at 0 °C to form the alkoxide.
-
Add Hexafluorobenzene (1.0 equiv.) to the solution.
-
Seal the vessel and heat to the required temperature (e.g., 60-150 °C). The reaction may require elevated pressure to reach the desired temperature.[1]
-
Monitor the reaction for the consumption of HFB.
-
After cooling, carefully quench the reaction with an aqueous acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify via distillation or chromatography.
Expected Performance:
-
Yield: Variable (can be high for reactive nucleophiles, but may be low for others). Preparation of pentafluorophenol from HFB and aqueous KOH at 175°C gives an 85% yield.[1]
-
Challenge: Potential for di- and tri-substituted byproducts, especially with excess nucleophile or prolonged reaction times, leading to purification difficulties.
Protocol 3: Esterification with TFP-OH
This method shows the direct use of 2,3,5,6-Tetrafluorophenol to form a highly activated tetrafluorophenyl (TFP) ester, a stable and amine-reactive functional group widely used in bioconjugation.
Reaction: Synthesis of a Dithiobis(2,3,5,6-tetrafluorophenyl) Ester.
Methodology:
-
Dissolve the starting carboxylic acid (e.g., dithiobis(undecanoic acid), 0.80g) in an anhydrous solvent like DMF (15 mL) under a nitrogen atmosphere and cool on an ice bath.
-
Add an excess of 2,3,5,6-Tetrafluorophenol (1.1 mole equiv., 0.66g).
-
Add a coupling agent, such as diisopropylcarbodiimide (DIC, 1.1 mole equiv., 0.91 mL), drop-wise to the mixture.
-
Allow the reaction to stir on ice for 12 hours, monitoring progress by TLC.
-
Upon completion, filter the reaction to remove the urea byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid via column chromatography.
Reported Performance:
-
Yield: 56% (for the esterification step)
-
Advantage: Direct, one-step conversion to a valuable activated ester without needing to perform a substitution on the fluoroaromatic ring itself.
Visualized Workflows and Decision Logic
To clarify the process considerations, the following diagrams illustrate a typical experimental workflow and a decision-making model for reagent selection.
Cost-Benefit Analysis and Recommendation
The optimal choice of reagent is highly dependent on the specific synthetic target and the priorities of the development stage.
-
This compound (CTF):
-
Benefits: The primary advantage of CTF is its excellent regioselectivity . The C-Cl bond serves as a predictable site for functionalization, particularly in metal-catalyzed cross-coupling reactions, which minimizes the formation of isomeric byproducts and simplifies downstream purification.[10] This is a significant benefit in complex, multi-step syntheses where purity is critical.
-
Costs: The main drawback is its high and currently unconfirmed bulk cost . Furthermore, its reactivity in SNAr is lower than that of HFB, as the C-Cl bond is stronger than the C-F bond, potentially requiring harsher conditions or catalytic methods.
-
-
Hexafluorobenzene (HFB):
-
Benefits: HFB offers the highest reactivity in SNAr reactions due to the electron-withdrawing nature of the six fluorine atoms, making the ring highly susceptible to nucleophilic attack.[1] This can lead to faster reactions or milder conditions compared to CTF.
-
Costs: The key disadvantage is a lack of regioselectivity . With six identical C-F bonds, reactions can lead to mono- and di-substitution (often with a para-orientation), increasing the complexity of purification and lowering the yield of the desired mono-substituted product.[1] Its high flammability also adds significant engineering and safety costs for scale-up.
-
-
2,3,5,6-Tetrafluorophenol (TFP-OH):
-
Benefits: The overwhelming benefit of TFP-OH is its extremely low cost at bulk scale , making it the most economically viable option for large-volume production.[4][7] It provides a direct and efficient route to tetrafluorophenyl ethers and activated esters, which are important intermediates.
-
Costs: Its utility is largely limited to the synthesis of oxygen-linked derivatives . For C-C or C-N bond formation, additional synthetic steps would be required to convert the hydroxyl group into a suitable leaving group, adding cost and complexity that may negate its initial price advantage.
-
Conclusion and Recommendation
For researchers and drug development professionals, the cost-benefit analysis points to a clear, application-driven decision:
-
For Economy and Direct O-Linkages: When the target molecule is a tetrafluorophenyl ether or ester , 2,3,5,6-Tetrafluorophenol (TFP-OH) is the unequivocal choice for scale-up due to its significant cost advantage and straightforward application.
-
For Ultimate Regioselectivity: When the synthesis requires the formation of a C-C or C-N bond at a specific position and isomeric purity is paramount, This compound (CTF) is the superior reagent, despite its higher cost. The savings in purification and downstream processing can often justify the initial raw material expense.
-
For Maximum Reactivity (with caution): Hexafluorobenzene (HFB) should be considered when high reactivity is needed and the resulting mixture of isomers can be tolerated or easily separated, or when a di-substituted product is the target. However, the challenges associated with purification and the significant safety costs related to its flammability make it a less attractive option for the scale-up of clean, single-isomer products.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. High Quality 2, 3, 5, 6-Tetrafluorophenol CAS 769-39-1 with Hot Sell - CAS 769-39-1, 2 3 5 6-Tetrafluorophenol | Made-in-China.com [m.made-in-china.com]
- 5. Page loading... [guidechem.com]
- 6. strem.com [strem.com]
- 7. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]
- 8. teamstersafety.org [teamstersafety.org]
- 9. 1910.119 - Process safety management of highly hazardous chemicals. | Occupational Safety and Health Administration [osha.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) on 1-Chloro-2,3,5,6-tetrafluorobenzene and Related Polyfluoroarenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction yields for nucleophilic aromatic substitution (SNAr) on polyfluoroaromatic compounds, with a focus on predicting the reactivity of 1-Chloro-2,3,5,6-tetrafluorobenzene. Due to a scarcity of published specific yield data for this compound in common cross-coupling reactions, this guide leverages experimental data from structurally similar and highly activated polyfluoroarenes. The provided data serves as a valuable resource for estimating reaction outcomes and designing synthetic routes involving this and related fluorinated scaffolds.
Polyfluoroarenes are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring to nucleophilic attack.[1][2] In this mechanism, a nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. For polyhalogenated benzenes, the reaction's regioselectivity and the identity of the leaving group (fluoride vs. chloride) are influenced by the nucleophile and reaction conditions. Generally, substitution occurs para to the most activating group.
Data Presentation: Comparative Reaction Yields
The following table summarizes SNAr reaction yields for various polyfluoroarenes with oxygen, nitrogen, and sulfur nucleophiles. This data provides a baseline for predicting the performance of this compound in similar transformations.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | N/A | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine | 96 |
| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄ | MeCN | 60 | N/A | 4-(10H-Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | 76 |
| Pentafluoronitrobenzene | Phenothiazine | K₃PO₄ | MeCN | 60 | N/A | 10-(4-Nitro-2,3,5,6-tetrafluorophenyl)-10H-phenothiazine | 78 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol (excess) | KOH | MeOH | 80 | 0.5 | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Ethanol (excess) | KOH | EtOH | 80 | 0.6 | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol | K₂CO₃ | DMF | 80 | 3 | 3-Nitro-5-phenoxy-1-(pentafluorosulfanyl)benzene | 67 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenylthiol | K₂CO₃ | DMF | 90 | 3 | 3-Nitro-5-(phenylthio)-1-(pentafluorosulfanyl)benzene | 46 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | K₂CO₃ | DMF | 85 | 7 | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | 1-(3-Nitro-5-(pentafluorosulfanyl)phenyl)pyrrolidine | 67 |
Experimental Protocols
Below is a generalized, detailed methodology for a key SNAr reaction—amination—which can be adapted for use with this compound.
Detailed Experimental Protocol: Amination of a Polyfluoroarene
This protocol describes a general procedure for the reaction of a polyfluoroarene with an amine nucleophile.
Materials:
-
Polyfluoroarene (e.g., this compound) (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine) (1.2 - 2.0 equiv)
-
Base (e.g., anhydrous K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN)
-
Reaction vessel (e.g., oven-dried round-bottom flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the polyfluoroarene (1.0 equiv) and the anhydrous base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent and Nucleophile Addition: Under a positive pressure of inert gas, add the anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M. Add the amine nucleophile (1.2-2.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the setup, execution, and analysis of a nucleophilic aromatic substitution reaction.
References
Safety Operating Guide
Proper Disposal of 1-Chloro-2,3,5,6-tetrafluorobenzene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-Chloro-2,3,5,6-tetrafluorobenzene, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
This compound is a halogenated organic compound and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Always work in a well-ventilated area, preferably under a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn.
In case of a spill, evacuate the area and prevent the substance from entering drains.[1] Absorb the spill with an inert, dry material and place it in a suitable, labeled container for waste disposal.[1][2]
II. Operational Disposal Plan
The primary method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[3] Do not dispose of this chemical down the drain or mix it with non-halogenated waste.[2]
Step-by-Step Disposal Procedure:
-
Segregation:
-
Identify a dedicated, properly labeled waste container for "Halogenated Organic Waste."[3][4] These containers are often color-coded (e.g., green) for easy identification.[3]
-
Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).[2][5] Avoid using metal containers, as halogenated solvents can produce acids that corrode metal.[2]
-
-
Collection:
-
Carefully transfer the waste this compound into the designated halogenated waste container.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area within the laboratory.[4]
-
Do not mix with other waste streams, particularly acids, bases, heavy metals, or oxidizing agents.[2][3][6]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Provide them with accurate information about the contents of the waste container.
-
III. Quantitative Data Summary
For safe handling and disposal, refer to the following exposure limits and physical properties.
| Parameter | Value | Reference |
| Chemical Formula | C₆HClF₄ | [7] |
| Molecular Weight | 184.52 g/mol | [7] |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | 138-139 °C | N/A |
| Flash Point | 37 °C | N/A |
IV. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Chloro-2,3,5,6-tetrafluorobenzene
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 1-Chloro-2,3,5,6-tetrafluorobenzene.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards such as ANSI Z87.1. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against halogenated hydrocarbons.[1] Always inspect gloves for tears or punctures before use and change them immediately upon contamination. For extended handling, consider double-gloving.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material should be worn and fully buttoned to provide a barrier against splashes.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3] |
Operational Handling Protocol
Adherence to a strict operational workflow is essential for the safe handling of this compound.
1. Preparation and Inspection:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[1]
-
Inspect all PPE for integrity before donning.[1]
-
Ensure an emergency eyewash station and safety shower are accessible and operational.[4]
-
Prepare all necessary equipment and reagents before handling the compound.[1]
2. Chemical Handling:
-
Conduct all weighing and transferring of the chemical within the fume hood.[1][2]
-
Avoid the formation and inhalation of dust and aerosols.[1][2]
-
Use compatible tools and containers to prevent reactions.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][6]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[7]
-
Do not mix with non-halogenated waste.[1][7] Halogenated waste is often categorized under specific hazardous waste codes, such as the F002 code for certain spent halogenated solvents.[8]
Container Management:
-
Use chemically resistant containers.
-
Keep waste containers closed except when adding waste.[1]
-
Store waste containers in a secondary containment bin within a well-ventilated area, away from incompatible materials.[1]
Disposal Procedure:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Do not dispose of down the drain or in regular trash.[2]
Logical Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1-CHLORO-2,4,6-TRIS(TRIFLUOROMETHYL)BENZENE - Safety Data Sheet [chemicalbook.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
